molecular formula C9H19BN2O4 B12407659 MRV03-037

MRV03-037

Cat. No.: B12407659
M. Wt: 230.07 g/mol
InChI Key: JFQHYAGISMLDGO-SSDOTTSWSA-N
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Description

MRV03-037 is a useful research compound. Its molecular formula is C9H19BN2O4 and its molecular weight is 230.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H19BN2O4

Molecular Weight

230.07 g/mol

IUPAC Name

[(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid

InChI

InChI=1S/C9H19BN2O4/c1-2-3-4-5-9(14)12-7(10(15)16)6-8(11)13/h7,15-16H,2-6H2,1H3,(H2,11,13)(H,12,14)/t7-/m1/s1

InChI Key

JFQHYAGISMLDGO-SSDOTTSWSA-N

Isomeric SMILES

B([C@@H](CC(=O)N)NC(=O)CCCCC)(O)O

Canonical SMILES

B(C(CC(=O)N)NC(=O)CCCCC)(O)O

Origin of Product

United States

Foundational & Exploratory

Unraveling the Identity of MRV03-037: A Case of Mistaken Identity

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth investigation into the mechanism of action of a compound designated "MRV03-037" has revealed a case of mistaken identity, with publicly available scientific and technical literature devoid of any reference to a pharmacological agent with this identifier. Extensive searches for "this compound" and related terms have failed to yield any data on a corresponding drug, chemical compound, or biological molecule.

The search results did, however, point to two distinct and unrelated subjects:

  • A Hydraulic Valve Module: The designation "MRV-03" corresponds to a series of modular relief valves used in hydraulic systems. These components are designed to limit pressure within a hydraulic circuit to a predetermined maximum.

  • Research on Mitral Valve Degeneration: Separately, scientific literature discusses signaling pathways implicated in degenerative myxomatous mitral valve disease (DMVD). This research explores the roles of serotonin, transforming growth factor β (TGFβ), and developmental pathways such as bone morphogenic protein (BMP) and Wnt signaling in the pathology of the disease.[1]

Crucially, no link or association between the hydraulic component "MRV-03" and the research on mitral valve disease, or any compound labeled "this compound," could be established.

This lack of information makes it impossible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, as no such data appears to exist for a compound named this compound. It is plausible that "this compound" may be an internal, unpublished designation for a compound, a typographical error, or a misinterpretation of an unrelated identifier.

Researchers, scientists, and drug development professionals seeking information are advised to verify the correct identifier of the compound of interest. Without a valid and recognized name or chemical structure, a comprehensive analysis of its mechanism of action cannot be performed.

References

An In-depth Technical Guide to MRV-03 Series Hydraulic Relief Valves

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Engineering Professionals

Introduction:

The MRV-03 series are modular hydraulic relief valves designed to limit the pressure within a hydraulic circuit to a predetermined maximum.[1][2] These valves are crucial components in hydraulic systems, offering precise and adjustable pressure control.[1][2] Their modular, stackable design allows for the creation of compact and cost-effective hydraulic systems where they are typically "sandwiched" between a directional valve and a standard mounting surface.[1][2] The MRV-03 series is characterized by a two-stage balanced piston design, ensuring extremely precise control over a range of pressure settings.[1][2]

Core Specifications and Quantitative Data:

The operational parameters of the MRV-03 series are detailed below, providing a clear basis for comparison and integration into hydraulic system design.

ParameterValue
ISO/NFPA Size ISO 4401-03 / NFPA D03[1][2]
Maximum Rated Flow 15 GPM (Gallons Per Minute) / ~70 L/min[1][3][4]
Maximum Operating Pressure 4500 PSI (Pounds per Square Inch) / ~320 Bar[1][3][5]
Pressure Adjusting Ranges 0: 100 - 500 PSI1: 100 - 1000 PSI2: 100 - 3000 PSI3: 100 - 4500 PSI[1]
Weight 3.30 - 5.07 lbs (depending on configuration)[1]
Hydraulic Fluid ISO VG32, 46, 68[5]
Fluid Temperature Range -20°C to +70°C[5]
Viscosity Range 15~400 mm²/S[5]

Experimental Protocols: Performance Characterization

The performance of the MRV-03 series valves is typically characterized through standardized testing protocols to evaluate pressure-flow characteristics and minimum steady flow.

Pressure vs. Flow Characteristic Test:

  • Objective: To determine the relationship between the regulated pressure and the flow rate through the valve.

  • Methodology:

    • The valve is installed in a hydraulic test circuit with a variable flow source and pressure transducers upstream and downstream.

    • The hydraulic fluid is maintained at a constant viscosity (e.g., 100-150 SUS) and temperature (e.g., 50°C).[4]

    • For a set pressure adjustment on the valve, the flow rate is incrementally increased.

    • The corresponding upstream pressure is recorded at each flow rate increment.

    • The results are plotted on a graph with flow rate on the x-axis and pressure on the y-axis to generate the characteristic curve.

Minimum Steady Flow Test:

  • Objective: To determine the minimum flow rate at which the valve maintains a stable regulated pressure.

  • Methodology:

    • The valve is placed in a similar test circuit as the pressure-flow characteristic test.

    • The pressure is set to different levels across the valve's operating range (e.g., 7, 14, 21 MPa).[4]

    • At each pressure setting, the flow rate is gradually decreased until pressure regulation becomes unstable.

    • The flow rate at which stability is lost is recorded as the minimum steady flow for that pressure setting.

    • Data is plotted with pressure on the x-axis and minimum steady flow on the y-axis.

Signaling Pathways and Logical Relationships:

The internal mechanism of the MRV-03 valve operates based on a two-stage process involving a main spool and a pilot poppet. This can be represented as a logical workflow.

cluster_main_stage Main Stage cluster_pilot_stage Pilot Stage MainSpool Main Spool MainSpring Main Spring MainSpool->MainSpring Compresses Outlet Tank/Outlet (T) MainSpool->Outlet Opens Path When Pressure Exceeds Spring Force PilotPoppet Pilot Poppet PilotPoppet->MainSpool Relieves Pressure Behind Main Spool, Causing Imbalance PilotPoppet->Outlet Opens When Pilot Pressure Exceeds Spring Tension PilotSpring Adjustable Pilot Spring PilotSpring->PilotPoppet Applies Force Knob Adjustment Knob/Screw Knob->PilotSpring Sets Tension Inlet High-Pressure Inlet (P) Inlet->MainSpool System Pressure Acts On PilotLine Pilot Line Inlet->PilotLine Pressure Transmitted PilotLine->PilotPoppet Acts On

Caption: Logical workflow of the two-stage pressure relief mechanism in an MRV-03 valve.

Experimental Workflow for System Integration:

The process of selecting and integrating an MRV-03 valve into a hydraulic system follows a structured workflow to ensure proper functionality and safety.

A Define Max System Pressure & Flow Rate B Select MRV-03 Model & Pressure Range (e.g., MRV-03-P-2) A->B C Determine Port Configuration (P, W, A, or B) B->C D Physical Installation (Sandwich between valve and mounting surface) C->D E Set Initial Pressure (Turn adjustment knob to lowest setting) D->E F System Startup & Pressurization E->F G Fine-Tune Pressure Setting (Adjust knob to desired cracking pressure) F->G H Verify Performance Under Load G->H I System Operational H->I

Caption: Standard workflow for the integration and commissioning of an MRV-03 series valve.

References

MRV03-037: A Potent Inhibitor of the Colibactin-Activating Peptidase ClbP

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The human gut bacterium Escherichia coli can produce the genotoxin colibactin, a secondary metabolite strongly implicated in the development of colorectal cancer. The biosynthesis of this potent DNA-alkylating agent involves a crucial final activation step: the proteolytic cleavage of a non-toxic precursor, precolibactin, by the periplasmic peptidase ClbP. This activation step presents a compelling target for therapeutic intervention. This technical guide details the discovery and characterization of MRV03-037, a small molecule inhibitor of ClbP. This compound, a boronic acid-based compound, was rationally designed to mimic the natural substrate of ClbP. It effectively blocks the production of active colibactin, thereby preventing its genotoxic effects on eukaryotic cells. This document provides a comprehensive overview of the quantitative data supporting the inhibitory activity of this compound, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Colibactin is a polyketide-nonribosomal peptide hybrid genotoxin produced by various strains of gut bacteria, most notably E. coli of the B2 phylogroup. Its production is orchestrated by the pks genomic island. The final, mature colibactin molecule is highly unstable, but it can induce DNA double-strand breaks in host epithelial cells, leading to chromosomal instability and an increased risk of colorectal cancer.

The biosynthesis of colibactin involves the cytoplasmic assembly of an inactive precursor, precolibactin. This precursor is then transported into the periplasm where the inner membrane-bound peptidase, ClbP, removes an N-myristoyl-D-asparagine moiety, leading to the formation of the active, genotoxic colibactin. The critical role of ClbP in this pathway makes it an attractive target for the development of inhibitors that could serve as prophylactic agents against colibactin-driven carcinogenesis.

This compound is a selective inhibitor of the colibactin-activated peptidase (ClbP) that has been shown to block the genotoxic effect of colibactin on eukaryotic cells.[1] As a boronic acid-based compound, it was designed to mimic the biosynthetic precursor, precolibactin, and potently inhibit ClbP by forming a covalent bond with the catalytic serine residue in the enzyme's active site.

Quantitative Data

The inhibitory potency of this compound against ClbP has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key parameter that indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

InhibitorTargetAssay TypeIC50 (nM)Reference
This compound (compound 1)ClbPIn vitro fluorescent assay110Volpe, M. R., et al. (2022)
MRV03-070 (compound 4)ClbPIn vitro fluorescent assay69MedChemExpress
MRV03-070 (compound 4)ClbP (in E. coli)Fluorescent assay27MedChemExpress

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the inhibitory activity of this compound against ClbP.

In Vitro ClbP Inhibition Assay (Fluorescence-Based)

This assay measures the activity of purified ClbP by monitoring the cleavage of a fluorogenic substrate.

Materials:

  • Purified full-length ClbP enzyme

  • Fluorogenic substrate (e.g., a peptide mimicking the ClbP recognition site linked to a fluorophore)

  • Assay buffer (e.g., 50 mM Tris pH 8.0, 200 mM NaCl, 0.02% w/v DDM)

  • This compound (or other test inhibitors) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a solution of purified ClbP in assay buffer to a final concentration of 0.1 µM.

  • Prepare serial dilutions of this compound in DMSO. Then, dilute these solutions in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • In a 96-well black microplate, add the ClbP enzyme solution.

  • Add the diluted this compound solutions to the wells containing the enzyme. Include a vehicle control (DMSO only).

  • Incubate the plate at room temperature for 1 hour to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

  • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

ClbP Activity Assay in E. coli Overexpressing ClbP

This assay assesses the ability of this compound to inhibit ClbP within a cellular context.

Materials:

  • E. coli BL21 strain engineered to overexpress ClbP

  • LB medium and appropriate antibiotics for bacterial culture

  • Inducing agent (e.g., IPTG)

  • Fluorogenic substrate

  • This compound

  • Lysis buffer

  • Centrifuge

  • Fluorescence plate reader

Procedure:

  • Grow a culture of the E. coli BL21 strain overexpressing ClbP in LB medium with appropriate antibiotics at 37°C with shaking.

  • Induce the expression of ClbP with an appropriate concentration of the inducing agent (e.g., IPTG) and continue to culture for a specified time.

  • Harvest the bacterial cells by centrifugation.

  • Wash the cell pellet with a suitable buffer.

  • Resuspend the cells in assay buffer and treat with varying concentrations of this compound (and a vehicle control) for 1 hour.

  • Lyse the cells to release the periplasmic contents, including the ClbP enzyme.

  • Centrifuge the lysate to pellet cell debris.

  • Transfer the supernatant to a 96-well black microplate.

  • Add the fluorogenic substrate to each well.

  • Monitor the fluorescence as described in the in vitro assay protocol.

  • Calculate the IC50 value based on the inhibition of ClbP activity in the cell lysates.

LC-MS-Based Assay for N-myristoyl-D-asparagine Detection

This assay provides a more direct measure of ClbP's natural activity by quantifying the production of the cleavage product, N-myristoyl-D-asparagine.

Materials:

  • pks+ E. coli strain

  • Bacterial culture medium

  • This compound

  • Solvents for extraction (e.g., ethyl acetate)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Culture the pks+ E. coli strain under conditions that promote colibactin production.

  • Treat the bacterial cultures with different concentrations of this compound or a vehicle control.

  • After a defined incubation period, harvest the bacterial cells and/or the culture supernatant.

  • Perform a liquid-liquid extraction to isolate small molecules, including N-myristoyl-D-asparagine.

  • Analyze the extracts using an LC-MS system.

  • Separate the components of the extract using a suitable liquid chromatography method.

  • Detect and quantify the amount of N-myristoyl-D-asparagine using mass spectrometry, typically by monitoring for its specific mass-to-charge ratio (m/z).

  • Compare the amount of N-myristoyl-D-asparagine produced in the this compound-treated samples to the vehicle control to determine the extent of ClbP inhibition.

Visualizations

Colibactin Biosynthesis and Activation Pathway

The following diagram illustrates the key steps in the production of active colibactin, highlighting the role of ClbP and the point of inhibition by this compound.

Colibactin_Pathway cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm NRPS_PKS NRPS-PKS Machinery Precolibactin Inactive Precolibactin (with N-myristoyl-D-asparagine) NRPS_PKS->Precolibactin Biosynthesis ClbM ClbM Transporter Precolibactin->ClbM Transport ClbP ClbP Peptidase ClbM->ClbP Delivery Active_Colibactin Active Colibactin (Genotoxic) ClbP->Active_Colibactin Cleavage & Activation N_myristoyl_D_Asn N-myristoyl-D-asparagine ClbP->N_myristoyl_D_Asn MRV03_037 This compound MRV03_037->ClbP Inhibition

Caption: Colibactin biosynthesis pathway and inhibition by this compound.

Experimental Workflow for In Vitro ClbP Inhibition Assay

This diagram outlines the sequential steps involved in determining the IC50 of a ClbP inhibitor using a fluorescence-based assay.

Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Purified ClbP - Fluorogenic Substrate - Assay Buffer - this compound dilutions start->prepare_reagents plate_setup Set up 96-well Plate: - Add ClbP enzyme - Add this compound dilutions - Include vehicle control prepare_reagents->plate_setup incubation Incubate at RT for 1 hour plate_setup->incubation add_substrate Add Fluorogenic Substrate incubation->add_substrate measure_fluorescence Measure Fluorescence Increase (Plate Reader) add_substrate->measure_fluorescence data_analysis Data Analysis: - Calculate initial rates - Determine % inhibition measure_fluorescence->data_analysis calculate_ic50 Calculate IC50 Value data_analysis->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the in vitro ClbP fluorescence inhibition assay.

Mechanism of Action of this compound

This diagram illustrates the logical relationship of how this compound, as a boronic acid-containing molecule, inhibits the serine peptidase ClbP.

Mechanism_of_Action ClbP_Active_Site ClbP Active Site (contains catalytic Serine) Covalent_Complex Stable Covalent Complex (Tetrahedral Intermediate) ClbP_Active_Site->Covalent_Complex MRV03_037 This compound (Boronic Acid) MRV03_037->Covalent_Complex Inhibition Enzyme Inhibition Covalent_Complex->Inhibition

Caption: Mechanism of ClbP inhibition by this compound.

Conclusion

This compound is a potent and selective inhibitor of the colibactin-activating peptidase ClbP. Its mechanism of action, involving the formation of a stable covalent adduct with the catalytic serine residue of the enzyme, makes it a highly effective tool for studying the biological roles of colibactin. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in targeting the colibactin biosynthesis pathway. The development of inhibitors like this compound represents a promising strategy for the prevention of colorectal cancer associated with genotoxin-producing gut bacteria. Further investigation into the in vivo efficacy and safety of this compound and related compounds is warranted.

References

An In-depth Technical Guide to Colibactin Genotoxicity and its Inhibition by MRV03-037

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colibactin, a genotoxic secondary metabolite produced by gut bacteria harboring the pks genomic island, has emerged as a significant factor in the etiology of colorectal cancer (CRC). Its ability to induce DNA double-strand breaks (DSBs) and interstrand cross-links (ICLs) triggers a complex DNA damage response (DDR), leading to cell cycle arrest, senescence, and genomic instability. This technical guide provides a comprehensive overview of the molecular mechanisms underlying colibactin's genotoxicity, its biosynthetic activation, and the host cell's repair pathways. Furthermore, it details the action of MRV03-037, a small molecule inhibitor of the colibactin-activating peptidase ClbP, as a promising therapeutic strategy to mitigate colibactin-induced DNA damage. This guide includes quantitative data on colibactin's effects, detailed experimental protocols for key assays, and visual representations of the critical signaling pathways and experimental workflows.

The Genotoxic Landscape of Colibactin

Colibactin is not a single, stable molecule but rather a family of reactive compounds that are challenging to isolate due to their instability.[1][2] The genotoxic activity of colibactin-producing bacteria, such as certain strains of Escherichia coli, is attributed to the final, mature forms of these molecules.

Mechanism of DNA Damage

The primary mechanism of colibactin-induced genotoxicity involves the alkylation of DNA, leading to two major types of lesions:

  • DNA Interstrand Cross-links (ICLs): Colibactin possesses two electrophilic cyclopropane "warheads" that can react with adenine residues on opposite DNA strands, forming covalent ICLs.[3][4][5][6][7] These lesions are particularly cytotoxic as they physically block DNA replication and transcription.[5][6][8]

  • DNA Double-Strand Breaks (DSBs): The cellular processing and repair of ICLs, particularly during DNA replication, can lead to the formation of DSBs.[1][5][8] Additionally, some evidence suggests that colibactin may directly induce DSBs through copper-mediated oxidative cleavage.[9]

The formation of these DNA lesions triggers a robust DNA Damage Response (DDR), characterized by the activation of checkpoint kinases ATM and ATR, and the phosphorylation of the histone variant H2AX (γH2AX), a sensitive marker of DSBs.[5][8][10] This response leads to cell cycle arrest, typically at the G2/M phase, to allow for DNA repair.[2] However, if the damage is too extensive, it can result in cellular senescence or apoptosis.[11]

The Colibactin Mutational Signature

Persistent exposure to colibactin and the subsequent error-prone repair of the induced DNA damage can lead to a characteristic mutational signature in the host cell genome. This signature is enriched for T>N single base substitutions and small insertions/deletions at AT-rich motifs, providing a molecular fingerprint of colibactin exposure in colorectal tumors.[12][13]

Colibactin Biosynthesis and Activation: A Therapeutic Target

The biosynthesis of colibactin is a complex process encoded by the 54-kb pks (polyketide synthase) genomic island. The pathway involves a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line.

A crucial final step in the maturation of colibactin is the cleavage of an N-terminal prodrug moiety from a precursor molecule, precolibactin. This cleavage is catalyzed by the periplasmic peptidase ClbP. The removal of the prodrug scaffold triggers a spontaneous cyclization cascade that forms the reactive cyclopropane warheads of the mature, genotoxic colibactin. Inhibition of ClbP, therefore, presents a promising strategy to prevent the formation of active colibactin and its associated genotoxicity.

This compound: A Potent Inhibitor of Colibactin Activation

Quantitative Analysis of Colibactin Genotoxicity and Inhibition

The genotoxic effects of colibactin and the efficacy of inhibitors like this compound can be quantified using various cellular and molecular assays. The following tables summarize key quantitative data from the literature.

ParameterCell LineTreatmentResultReference
γH2AX Foci Formation IEC-620 µM Colibactin 742 (synthetic)~60% of cells with >5 foci[13]
Human Colonoids20 µM Colibactin 742 (synthetic)~50% of cells with >5 foci[13]
HT-29E. coli 11G5 (pks+)Increased γH2AX levels[15]
HT-29E. coli 11G5 (pks+) + Sibofimloc (adhesion inhibitor)Dose-dependent reduction in γH2AX[15]
53BP1 Foci Formation HeLa50 nM Colibactin-645 (synthetic)Colocalization with γH2AX foci[9][10]
Cell Cycle Arrest HEK293T5 µM Colibactin 742 (synthetic)72.77% of cells in G2/M phase[2]
HT-295 µM Colibactin 742 (synthetic)60.53% of cells in G2/M phase[2]
DNA Damage (Comet Assay) HeLa50 nM Colibactin-645 (synthetic)~25 (arbitrary units) tail moment[9][10]
HeLaE. coli CFT073 (pks+)~15 (arbitrary units) tail moment[9]
DNA Interstrand Cross-linking HeLaE. coli DH10B pBACpksSignificant fraction of non-migrating DNA[5]
HeLaE. coli DH10B pBACpks + ClbSReduction of non-migrating DNA to background levels[5]
InhibitorTargetAssayIC50Reference
MRV03-070 ClbPIn vitro enzymatic assay69 nM[14]
ClbPE. coli BL21 overexpressing ClbP27 nM[14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess colibactin genotoxicity and its inhibition.

In Vitro ClbP Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of ClbP.

Materials:

  • Purified ClbP enzyme

  • Fluorogenic ClbP substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)

  • Test compound (e.g., this compound)

  • 96-well microplate

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare a solution of the test compound at various concentrations.

  • In a 96-well plate, add the assay buffer, purified ClbP enzyme, and the test compound.

  • Incubate the mixture for a pre-determined time at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic ClbP substrate to each well.

  • Immediately begin monitoring the increase in fluorescence over time using a plate reader.

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the reaction velocity against the inhibitor concentration and fitting the data to a dose-response curve.

γH2AX Immunofluorescence Assay for DNA Double-Strand Breaks

This assay visualizes and quantifies the formation of γH2AX foci, a marker for DSBs, in cells exposed to colibactin.

Materials:

  • HeLa or other suitable mammalian cells

  • Colibactin-producing (pks+) and non-producing (pks-) bacteria

  • Cell culture medium and supplements

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Bovine serum albumin (BSA) for blocking

  • Primary antibody: anti-phospho-histone H2AX (Ser139)

  • Secondary antibody: fluorescently-labeled anti-species IgG

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

  • Infect the cells with pks+ and pks- bacteria at a specific multiplicity of infection (MOI) for a defined period (e.g., 4 hours). For inhibitor studies, pre-incubate cells with the inhibitor (e.g., this compound) before adding the bacteria.

  • Remove the bacteria and wash the cells with PBS. Add fresh medium containing gentamicin to kill extracellular bacteria.

  • Incubate the cells for a further period to allow for the development of the DNA damage response (e.g., 4-8 hours).

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block non-specific antibody binding with 1% BSA in PBS for 1 hour.

  • Incubate the cells with the primary anti-γH2AX antibody overnight at 4°C.

  • Wash the cells with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the number of γH2AX foci per cell or the percentage of foci-positive cells.

Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage

The comet assay is a sensitive method to detect DNA strand breaks in individual cells.

Materials:

  • Treated and control cells

  • Low melting point agarose

  • Normal melting point agarose

  • Lysis solution (high salt, detergent)

  • Alkaline or neutral electrophoresis buffer

  • DNA staining dye (e.g., SYBR Green)

  • Fluorescence microscope with appropriate filters

  • Comet assay slides and electrophoresis tank

Procedure:

  • Prepare a single-cell suspension of the treated and control cells.

  • Mix the cell suspension with low melting point agarose and pipette onto a comet assay slide pre-coated with normal melting point agarose.

  • Allow the agarose to solidify.

  • Immerse the slides in lysis solution to lyse the cells and unfold the DNA.

  • For detecting single- and double-strand breaks, perform electrophoresis under alkaline conditions. For detecting primarily double-strand breaks, use neutral conditions.

  • Stain the DNA with a fluorescent dye.

  • Visualize the "comets" using a fluorescence microscope. The head of the comet consists of intact DNA, while the tail is formed by fragmented DNA that has migrated during electrophoresis.

  • Quantify the extent of DNA damage by measuring parameters such as tail length, percentage of DNA in the tail, or tail moment using specialized software.[16]

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.[8][17][18]

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol for fixation

  • Propidium iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice for at least 30 minutes.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution containing RNase A to stain the DNA and degrade RNA.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.[8]

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment with a genotoxic agent.

Materials:

  • Treated and control cells

  • Cell culture medium

  • Crystal violet staining solution

Procedure:

  • Treat cells with colibactin-producing bacteria or synthetic colibactin for a defined period.

  • Harvest the cells, count them, and seed a known number of cells into new culture dishes.

  • Incubate the cells for 1-3 weeks to allow for colony formation.

  • Fix the colonies with a solution such as methanol or formalin.

  • Stain the colonies with crystal violet.

  • Count the number of colonies (typically defined as a cluster of at least 50 cells).

  • Calculate the surviving fraction by normalizing the plating efficiency of the treated cells to that of the untreated control cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Colibactin_Biosynthesis_and_Inhibition cluster_bacteria Colibactin-Producing Bacterium cluster_host Host Cell pks pks Genomic Island Precolibactin Precolibactin (inactive) pks->Precolibactin Biosynthesis ClbP ClbP Peptidase Precolibactin->ClbP Colibactin Mature Colibactin (active) ClbP->Colibactin Cleavage & Activation DNA Host DNA Colibactin->DNA Alkylation MRV03037 This compound MRV03037->ClbP Inhibition Damaged_DNA DNA Damage (ICLs, DSBs)

Colibactin biosynthesis, activation by ClbP, and inhibition by this compound.

DNA_Damage_Response Colibactin Colibactin DNA_Damage DNA ICLs & DSBs Colibactin->DNA_Damage ATM_ATR ATM / ATR Activation DNA_Damage->ATM_ATR CHK1_CHK2 CHK1 / CHK2 Phosphorylation ATM_ATR->CHK1_CHK2 gH2AX γH2AX Formation ATM_ATR->gH2AX CellCycleArrest G2/M Cell Cycle Arrest CHK1_CHK2->CellCycleArrest DNARepair DNA Repair (e.g., Fanconi Anemia Pathway) CellCycleArrest->DNARepair Apoptosis Apoptosis / Senescence DNARepair->Apoptosis Extensive damage GenomicInstability Genomic Instability DNARepair->GenomicInstability Error-prone repair

Simplified signaling pathway of the DNA damage response to colibactin.

Experimental_Workflow_Genotoxicity CellCulture 1. Seed Mammalian Cells Treatment 2. Treat with pks+ Bacteria (with/without this compound) CellCulture->Treatment Incubation 3. Incubate to Allow DNA Damage Response Treatment->Incubation Analysis 4. Analyze for Genotoxicity Incubation->Analysis gH2AX γH2AX Staining Analysis->gH2AX CometAssay Comet Assay Analysis->CometAssay CellCycle Cell Cycle Analysis Analysis->CellCycle Clonogenic Clonogenic Survival Analysis->Clonogenic

General experimental workflow for assessing colibactin genotoxicity.

Conclusion

The bacterial genotoxin colibactin represents a significant threat to genomic integrity and is increasingly implicated in the development of colorectal cancer. Understanding the molecular details of its genotoxic mechanisms and the host's response is paramount for developing effective preventative and therapeutic strategies. This technical guide has provided an in-depth overview of colibactin-induced DNA damage, the critical role of ClbP in its activation, and the potential of ClbP inhibitors like this compound to abrogate its harmful effects. The provided quantitative data, detailed experimental protocols, and pathway diagrams serve as a valuable resource for researchers in the fields of microbiology, oncology, and drug discovery who are working to unravel the complexities of host-microbe interactions and their impact on human health. Further research into the clinical application of ClbP inhibitors may pave the way for novel approaches to CRC prevention and treatment in individuals colonized with colibactin-producing bacteria.

References

Unveiling MRV03-037: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

CAMBRIDGE, MA – Researchers have detailed the discovery and synthesis of MRV03-037, a novel small molecule inhibitor of the colibactin-activating peptidase (ClbP). This compound presents a significant advancement in the study of gut microbiome-associated diseases, particularly in understanding the role of the genotoxin colibactin in colorectal cancer. This technical guide provides an in-depth overview of this compound for researchers, scientists, and drug development professionals.

This compound is a selective inhibitor that targets ClbP, a key enzyme in the biosynthetic pathway of colibactin.[1][2][3][4] Colibactin, a genotoxin produced by certain gut bacteria, is implicated in DNA damage and the promotion of colorectal tumorigenesis. By inhibiting ClbP, this compound effectively blocks the production of active colibactin, thereby mitigating its genotoxic effects.[1]

The discovery of this compound was part of a broader study that developed a panel of pinacol boronate esters designed to mimic the biosynthetic precursor of colibactin.[1] The synthesis of this compound is achieved through an enantioselective copper-catalyzed hydroboration of an ester intermediate, followed by ammonolysis.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its related compounds. This data is essential for understanding the potency and selectivity of these inhibitors.

CompoundTargetIC50 (nM)Notes
This compound ClbPData not publicly available in the reviewed literatureA selective colibactin-activated peptidase (ClbP) inhibitor.
MRV03-070ClbP69An inhibitor of colibactin-activating peptidase ClbP.[3]

Signaling Pathway and Mechanism of Action

This compound acts by inhibiting the periplasmic peptidase ClbP, which is responsible for the final activation step of the genotoxin colibactin. The colibactin biosynthetic pathway is a complex process involving a series of enzymes encoded by the pks gene cluster. Precolibactin, an inactive precursor, is transported into the periplasm where ClbP cleaves an N-terminal N-myristoyl-D-asparagine moiety to release the active, genotoxic colibactin. This compound, as a boronic acid-based inhibitor, is designed to form a covalent bond with the catalytic serine residue in the active site of ClbP, thus blocking its peptidase activity.

colibactin_pathway cluster_cytoplasm Bacterial Cytoplasm cluster_periplasm Periplasm pks gene cluster pks gene cluster Biosynthesis Enzymes Biosynthesis Enzymes pks gene cluster->Biosynthesis Enzymes transcription & translation Precolibactin Precolibactin Biosynthesis Enzymes->Precolibactin synthesis ClbP ClbP Precolibactin->ClbP transport Active Colibactin Active Colibactin ClbP->Active Colibactin cleavage Host Cell DNA Damage Host Cell DNA Damage Active Colibactin->Host Cell DNA Damage genotoxicity MRV03_037 This compound MRV03_037->ClbP inhibition

Colibactin biosynthesis and inhibition by this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound and related boronic acid inhibitors involves a key enantioselective copper-catalyzed hydroboration reaction. While the detailed, step-by-step protocol with specific reagents, concentrations, and reaction conditions is proprietary to the discovering laboratory and not fully disclosed in the public literature, the general approach is as follows:

  • Preparation of Ester Intermediate: A suitable ester precursor is synthesized through standard organic chemistry techniques.

  • Enantioselective Copper-Catalyzed Hydroboration: The ester intermediate undergoes an enantioselective hydroboration reaction catalyzed by a copper complex. This step is crucial for establishing the stereochemistry of the final compound.

  • Ammonolysis: The resulting boronate ester is then subjected to ammonolysis to yield the final pinacol boronate ester, this compound.[1]

ClbP Inhibition Assay

The inhibitory activity of this compound against ClbP can be assessed using a fluorogenic probe-based assay.

  • Reagents and Materials:

    • Purified ClbP enzyme

    • Fluorogenic ClbP substrate (e.g., a peptide with a fluorophore quenched by a quencher, which is released upon cleavage by ClbP)

    • Assay buffer (e.g., Tris-HCl buffer with appropriate pH and salt concentrations)

    • This compound and other test compounds

    • 96-well microplates

    • Fluorescence plate reader

  • Procedure:

    • A solution of purified ClbP enzyme in assay buffer is prepared.

    • Varying concentrations of this compound or control compounds are added to the wells of a 96-well plate.

    • The ClbP enzyme solution is added to the wells and incubated with the compounds for a specified period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

    • The fluorogenic substrate is added to all wells to initiate the enzymatic reaction.

    • The fluorescence intensity is measured at regular intervals using a fluorescence plate reader with appropriate excitation and emission wavelengths.

    • The rate of increase in fluorescence is proportional to the ClbP activity.

    • The IC50 value for this compound is determined by plotting the percentage of ClbP inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Genotoxicity Assay

The ability of this compound to block the genotoxic effects of colibactin-producing bacteria on eukaryotic cells can be evaluated using a cell-based assay that measures DNA damage.

  • Cell Culture:

    • A suitable human cell line (e.g., HeLa or colorectal cancer cell lines) is cultured in appropriate media and conditions.

    • Cells are seeded in multi-well plates and allowed to adhere overnight.

  • Bacterial Co-culture and Treatment:

    • A colibactin-producing bacterial strain (e.g., E. coli NC101) and a non-producing control strain are grown to a specific optical density.

    • The cultured eukaryotic cells are treated with varying concentrations of this compound or a vehicle control.

    • The cells are then infected with the colibactin-producing or control bacteria at a specific multiplicity of infection (MOI).

    • The co-culture is incubated for a defined period (e.g., 4-24 hours) to allow for colibactin production and its effect on the host cells.

  • Assessment of Genotoxicity:

    • Immunofluorescence for γH2AX: DNA double-strand breaks can be visualized and quantified by immunofluorescent staining for phosphorylated histone H2AX (γH2AX), a marker of DNA damage.

      • After co-culture, cells are fixed, permeabilized, and incubated with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.

      • The cell nuclei are counterstained with DAPI.

      • The number of γH2AX foci per cell is quantified using fluorescence microscopy and image analysis software.

    • Cell Cycle Analysis: Genotoxicity can also be assessed by analyzing cell cycle arrest, typically at the G2/M phase.

      • After treatment, cells are harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide).

      • The DNA content of the cells is analyzed by flow cytometry. An accumulation of cells in the G2/M phase is indicative of a DNA damage response.

Discovery and Synthesis Workflow

The discovery and preclinical development of a targeted inhibitor like this compound follows a structured workflow.

discovery_workflow A Target Identification (ClbP in Colibactin Pathway) B Rational Inhibitor Design (Boronic Acid Mimic) A->B C Chemical Synthesis (e.g., this compound) B->C D In Vitro Biochemical Assays (ClbP Inhibition, IC50) C->D D->B Structure-Activity Relationship E Cell-Based Assays (Genotoxicity, Cell Cycle) D->E F Lead Optimization E->F

Workflow for the discovery of this compound.

References

Unraveling MRV03-037: A Technical Guide to a Novel Inhibitor of the Gut Bacterial Genotoxin Colibactin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

November 21, 2025

Abstract

MRV03-037 is a potent and selective small molecule inhibitor of the colibactin-activating peptidase (ClbP), a key enzyme in the biosynthetic pathway of the gut bacterial genotoxin colibactin. By mimicking the structure of the precolibactin precursor, this compound, a boronic acid-based compound, effectively blocks the production of mature colibactin, thereby preventing its DNA cross-linking and genotoxic effects on host eukaryotic cells. This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental characterization of this compound, based on the foundational research published by Volpe et al. in Nature Chemical Biology (2023).

Introduction

The human gut microbiome plays a critical role in health and disease. Certain strains of commensal and pathogenic bacteria, particularly Escherichia coli harboring the pks genomic island, produce the genotoxin colibactin. Emerging evidence links colibactin to the development of colorectal cancer (CRC) through its ability to induce DNA double-strand breaks and a unique mutational signature in host cells. The final and crucial step in colibactin biosynthesis is the proteolytic activation of a precursor, precolibactin, by the periplasmic peptidase ClbP. This enzyme, therefore, represents a prime target for therapeutic intervention to mitigate the carcinogenic effects of colibactin.

This compound has emerged from a rational drug design approach to specifically inhibit ClbP. This guide details the chemical structure, inhibitory activity, and the experimental protocols used to validate the efficacy of this compound.

Chemical Structure and Properties

This compound is a boronic acid-containing small molecule. The boron atom is key to its inhibitory mechanism, forming a covalent bond with the catalytic serine residue in the active site of ClbP.

Table 1: Chemical Properties of this compound

PropertyValue
IUPAC Name (2-((3aR,4R,6S,7aR)-4-(hydroxymethyl)-2-methyloctahydropyrano[3,4-d][1][2][3]dioxaborol-6-yl)ethyl)carbamic acid
Molecular Formula C9H19BN2O4
Molecular Weight 230.07 g/mol
CAS Number 2797066-28-3
Class Boronic Acid Inhibitor

Mechanism of Action

This compound acts as a potent and selective inhibitor of the ClbP peptidase. Its design is based on the structure of the natural substrate of ClbP, precolibactin. This mimicry allows this compound to bind to the active site of the enzyme. The key to its inhibitory action is the boronic acid moiety, which forms a stable, covalent adduct with the catalytic serine residue (Ser95) of ClbP. This covalent modification effectively and irreversibly inactivates the enzyme, preventing the cleavage of precolibactin and the subsequent formation of the genotoxic mature colibactin.

cluster_Periplasm Bacterial Periplasm cluster_Host Host Cell Precolibactin Precolibactin ClbP ClbP Precolibactin->ClbP Activation Mature Colibactin Mature Colibactin ClbP->Mature Colibactin Cleavage Inactive ClbP Inactive ClbP ClbP->Inactive ClbP This compound This compound This compound->ClbP Inhibition DNA Damage DNA Damage Mature Colibactin->DNA Damage Genotoxicity

Figure 1: Mechanism of ClbP inhibition by this compound.

Quantitative Data

The inhibitory potency of this compound against ClbP has been quantified through biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter demonstrating the efficacy of the compound.

Table 2: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 (nM)Reference
ClbP PeptidaseFluorogenic Probe Assay5.2 ± 0.6Volpe et al., 2023

Experimental Protocols

The characterization of this compound involved several key experiments to determine its inhibitory activity and its effect on colibactin-producing bacteria and host cells. The detailed methodologies are based on the procedures described by Volpe et al. (2023).

ClbP Inhibition Assay (Fluorogenic Probe-Based)

This assay quantifies the enzymatic activity of ClbP and the inhibitory effect of compounds like this compound.

  • Reagents and Materials:

    • Purified recombinant ClbP enzyme.

    • Fluorogenic ClbP substrate (e.g., a peptide sequence mimicking the cleavage site of precolibactin, conjugated to a fluorophore and a quencher).

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl).

    • This compound stock solution in DMSO.

    • 384-well microplates.

    • Fluorescence plate reader.

  • Procedure:

    • A solution of ClbP enzyme in assay buffer is pre-incubated with varying concentrations of this compound (or DMSO as a vehicle control) for 15 minutes at room temperature in the microplate wells.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate to each well.

    • The fluorescence intensity is monitored over time using a plate reader (e.g., excitation at 340 nm and emission at 420 nm).

    • The initial reaction rates are calculated from the linear phase of the fluorescence increase.

    • The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control.

    • The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Start Start Prepare Reagents Prepare ClbP, Substrate, This compound, and Buffer Start->Prepare Reagents Pre-incubation Pre-incubate ClbP with varying [this compound] Prepare Reagents->Pre-incubation Initiate Reaction Add Fluorogenic Substrate Pre-incubation->Initiate Reaction Monitor Fluorescence Measure Fluorescence over time Initiate Reaction->Monitor Fluorescence Calculate Rates Determine Initial Reaction Rates Monitor Fluorescence->Calculate Rates Calculate Inhibition Calculate % Inhibition vs. Control Calculate Rates->Calculate Inhibition Determine IC50 Fit Data to Dose-Response Curve to get IC50 Calculate Inhibition->Determine IC50 End End Determine IC50->End

Figure 2: Workflow for ClbP Inhibition Assay.

Genotoxicity Assay in Eukaryotic Cells

This assay assesses the ability of this compound to prevent the DNA-damaging effects of colibactin produced by live bacteria.

  • Reagents and Materials:

    • Human colorectal cancer cell line (e.g., HCT116).

    • pks+ E. coli strain (colibactin-producing).

    • pks- E. coli strain (non-producing control).

    • Cell culture medium and supplements.

    • This compound stock solution in DMSO.

    • Antibodies for immunofluorescence (e.g., anti-γH2AX, a marker for DNA double-strand breaks).

    • Fluorescence microscope.

  • Procedure:

    • HCT116 cells are seeded in multi-well plates and allowed to adhere overnight.

    • The cells are then co-cultured with pks+ E. coli in the presence of varying concentrations of this compound (or DMSO control). Co-culture with pks- E. coli serves as a negative control.

    • After a defined incubation period (e.g., 4-6 hours), the bacteria are removed, and the cells are washed and incubated for a further period to allow for the manifestation of DNA damage.

    • The cells are fixed, permeabilized, and stained with an anti-γH2AX antibody, followed by a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

    • The percentage of cells with γH2AX foci (indicative of DNA damage) is quantified using fluorescence microscopy and image analysis software.

    • The reduction in the percentage of γH2AX-positive cells in the presence of this compound is used to determine its protective effect.

Signaling Pathway

Colibactin exerts its genotoxic effects by causing DNA double-strand breaks. This damage triggers the DNA Damage Response (DDR) pathway in the host cell. The key signaling cascade involves the activation of the ATM (Ataxia-Telangiectasia Mutated) kinase, which in turn phosphorylates a number of downstream targets, including the histone variant H2AX (to form γH2AX) and the checkpoint kinase CHK2. This cascade leads to cell cycle arrest, allowing time for DNA repair. However, if the damage is too extensive, it can lead to cellular senescence or apoptosis, and in the long term, can contribute to genomic instability and carcinogenesis. This compound, by preventing the formation of mature colibactin, effectively blocks the initiation of this entire downstream signaling cascade.

Colibactin Colibactin DNA_DSB DNA Double-Strand Breaks Colibactin->DNA_DSB This compound This compound ClbP ClbP This compound->ClbP Inhibits ClbP->Colibactin Activates ATM ATM Activation DNA_DSB->ATM GenomicInstability Genomic Instability DNA_DSB->GenomicInstability gH2AX γH2AX Formation ATM->gH2AX CHK2 CHK2 Phosphorylation ATM->CHK2 CellCycleArrest Cell Cycle Arrest CHK2->CellCycleArrest SenescenceApoptosis Senescence / Apoptosis CellCycleArrest->SenescenceApoptosis

Figure 3: Colibactin-induced DNA Damage Response Pathway.

Conclusion

This compound represents a significant advancement in the development of targeted therapies against pro-carcinogenic gut bacterial metabolites. As a potent and selective inhibitor of ClbP, it effectively abrogates the production of the genotoxin colibactin. The data summarized in this guide, derived from the seminal work of Volpe and colleagues, underscores the therapeutic potential of this compound in preventing the deleterious effects of colibactin-producing bacteria. Further preclinical and clinical investigation is warranted to explore its utility in the prevention and treatment of colorectal cancer.

References

Unraveling the Molecular Targets of MRV03-037: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Initial investigations into the molecular targets of a compound designated "MRV03-037" have yielded no specific information related to a therapeutic agent or drug candidate within publicly accessible scientific literature and databases. Searches for "this compound" consistently retrieve information pertaining to a hydraulic relief valve module, a component used in industrial machinery.

This document aims to provide a framework for the technical exploration of a novel compound, should "this compound" be an internal, pre-publication identifier for a new chemical entity. The methodologies and data presentation formats outlined below represent a standard approach in the field of drug discovery and development for characterizing the molecular targets and mechanism of action of a potential therapeutic.

Section 1: Target Identification and Validation

The initial and most critical step in characterizing a new compound is the identification of its molecular target(s). This process typically involves a combination of computational and experimental approaches.

1.1. Computational Approaches:

  • Ligand-Based Virtual Screening: If the chemical structure of this compound is known, it can be used to search for known pharmacophores or similar structures in chemical databases. This can provide initial hypotheses about potential protein targets.

  • Structure-Based Virtual Screening (Docking): If a putative target has been identified, computational docking studies can predict the binding affinity and mode of interaction between this compound and the target protein.

1.2. Experimental Approaches:

  • Biochemical Assays: These assays directly measure the effect of the compound on the activity of a purified protein, such as an enzyme or receptor.

  • Cell-Based Assays: These experiments assess the effect of the compound in a more biologically relevant context, using living cells.[1][2][3][4][5]

A hypothetical workflow for target identification is presented below.

Figure 1. A generalized workflow for the identification and validation of molecular drug targets.

Section 2: Quantitative Analysis of Target Engagement

Once a primary target is identified, it is crucial to quantify the interaction between the compound and the target. This data is essential for understanding the compound's potency and selectivity.

Table 1: Hypothetical Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Binding Affinity (Kd, nM)
Primary Target X 15 5
Kinase A250180
Kinase B>10,000>10,000
Kinase C800650
Kinase D1,200900

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kd: The dissociation constant, a measure of the binding affinity between a ligand and a protein.

2.1. Experimental Protocols for Quantitative Analysis

2.1.1. In Vitro Kinase Assay (for IC50 determination)

This protocol describes a common method to determine the inhibitory activity of a compound against a panel of kinases.

  • Reagents and Materials: Purified recombinant kinases, appropriate peptide substrates, ATP, kinase buffer, test compound (this compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Serially dilute this compound to a range of concentrations. b. In a 384-well plate, combine the kinase, its specific peptide substrate, and the diluted compound in kinase buffer. c. Initiate the kinase reaction by adding a solution of ATP. d. Incubate the reaction at 30°C for 1 hour. e. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent. f. Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

2.1.2. Surface Plasmon Resonance (SPR) (for Kd determination)

SPR is a label-free technique used to measure binding kinetics and affinity.

  • Reagents and Materials: Purified target protein, SPR sensor chip (e.g., CM5), running buffer, and the test compound.

  • Procedure: a. Immobilize the purified target protein onto the surface of the SPR sensor chip. b. Prepare a series of dilutions of this compound in running buffer. c. Inject the compound dilutions over the sensor chip surface, allowing for association and dissociation phases. d. Monitor the change in the refractive index at the surface, which is proportional to the amount of bound compound. e. Fit the association and dissociation curves to a kinetic binding model to determine the on-rate (ka), off-rate (kd), and the dissociation constant (Kd = kd/ka).

Section 3: Elucidating the Signaling Pathway

Understanding how a compound's interaction with its target affects cellular signaling is crucial for predicting its physiological effects.

3.1. Western Blot Analysis

This technique is used to detect changes in the phosphorylation status or expression levels of proteins downstream of the target.

3.2. Reporter Gene Assays

These assays measure the activity of a specific signaling pathway by linking a pathway-responsive promoter to a reporter gene (e.g., luciferase or GFP).[3]

The diagram below illustrates a hypothetical signaling pathway that could be modulated by this compound.

signaling_pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Kinase Growth_Factor->Receptor_Kinase Activates Target_X Target X Receptor_Kinase->Target_X Phosphorylates MRV03_037 This compound MRV03_037->Target_X Inhibits Downstream_Kinase_1 Downstream Kinase 1 Target_X->Downstream_Kinase_1 Activates Downstream_Kinase_2 Downstream Kinase 2 Downstream_Kinase_1->Downstream_Kinase_2 Activates Transcription_Factor Transcription Factor Downstream_Kinase_2->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Regulates

Figure 2. A hypothetical signaling cascade involving the putative Target X of this compound.

References

Methodological & Application

Application Notes and Protocols for MRV03-037 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides detailed application notes and experimental protocols for the use of MRV03-037 in cell culture-based assays. Due to the absence of publicly available information regarding the specific nature and mechanism of action of "this compound," this protocol is based on general best practices for handling a novel experimental compound. Researchers should adapt these guidelines based on the known or hypothesized properties of this compound and their specific cell culture system.

It is imperative to conduct preliminary dose-response and time-course experiments to determine the optimal working concentration and treatment duration for your cell line of interest.

Data Presentation

As no specific quantitative data for this compound is publicly available, a template table is provided below for researchers to populate with their own experimental data. This structured format will facilitate the comparison of results across different experimental conditions.

Table 1: Effect of this compound on Cell Viability

Cell LineThis compound Concentration (µM)Treatment Duration (hours)Cell Viability (%)Standard Deviation
e.g., HeLa0 (Vehicle Control)241005.2
124
524
1024
2524
5024
e.g., A5490 (Vehicle Control)481006.1
148
548
1048
2548
5048

Experimental Protocols

The following are generalized protocols that should be optimized for the specific cell line and research question.

Cell Seeding for this compound Treatment

This protocol outlines the initial step of seeding cells in preparation for treatment with the experimental compound.

Materials:

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics.

  • Phosphate-Buffered Saline (PBS), sterile.

  • Trypsin-EDTA solution.

  • Cell culture flasks or plates.

  • Hemocytometer or automated cell counter.

  • Trypan blue solution.

Procedure:

  • Culture cells to approximately 80-90% confluency in a T-75 flask.

  • Aspirate the culture medium and wash the cell monolayer once with sterile PBS.

  • Add 3-5 mL of Trypsin-EDTA solution to the flask and incubate at 37°C until cells detach.

  • Neutralize the trypsin by adding 5-7 mL of complete culture medium.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete medium.

  • Perform a cell count using a hemocytometer and trypan blue to determine cell viability.

  • Seed the cells into the desired culture plates (e.g., 96-well, 24-well, or 6-well plates) at a predetermined density.

  • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment.

Treatment of Cells with this compound

This protocol describes the preparation and addition of this compound to the cultured cells.

Materials:

  • Stock solution of this compound (concentration to be determined by the researcher).

  • Vehicle control (e.g., DMSO, PBS).

  • Complete cell culture medium.

Procedure:

  • Prepare a series of working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations.

  • Prepare a vehicle control solution containing the same concentration of the solvent used for the this compound stock solution.

  • After the 24-hour incubation period for cell attachment, carefully remove the medium from the wells.

  • Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Return the plates to the incubator and culture for the desired treatment duration (e.g., 24, 48, or 72 hours).

Assessment of Cell Viability (MTT Assay)

This protocol provides a method to assess the effect of this compound on cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO.

  • Microplate reader.

Procedure:

  • Following the treatment period with this compound, add 10 µL of MTT solution to each well of a 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be investigated in relation to this compound, assuming it acts as an inhibitor of a receptor tyrosine kinase (RTK).

G MRV03_037 This compound RTK Receptor Tyrosine Kinase (RTK) MRV03_037->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical inhibition of an RTK signaling pathway by this compound.

Experimental Workflow

This diagram outlines the general workflow for a cell-based experiment involving this compound.

G start Cell Seeding treatment This compound Treatment start->treatment incubation Incubation (24-72h) treatment->incubation assay Endpoint Assay (e.g., Viability, Apoptosis) incubation->assay analysis Data Analysis assay->analysis

Caption: General experimental workflow for studying the effects of this compound.

Application Notes and Protocols for MRV03-037 In Vivo Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRV03-037 is a selective, small-molecule inhibitor of the colibactin-activating peptidase (ClbP). Colibactin is a genotoxin produced by certain strains of gut bacteria, notably Escherichia coli, and is implicated in the development of colorectal cancer (CRC). By inhibiting ClbP, this compound prevents the maturation of the colibactin precursor (precolibactin) into its active, DNA-damaging form. This mechanism offers a promising therapeutic strategy to mitigate the pro-tumoral effects of colibactin-producing bacteria in the gut. These application notes provide a comprehensive overview of the in vivo application of this compound, including its mechanism of action, experimental protocols, and relevant data.

Mechanism of Action

Colibactin is synthesized as an inactive precursor, precolibactin, within the bacterial cytoplasm. To prevent self-toxicity, the bacterium exports precolibactin to the periplasmic space. There, the transmembrane peptidase ClbP cleaves a prodrug motif from precolibactin, leading to the formation of the active, genotoxic colibactin. This compound, a boronic acid-based compound, is designed to mimic the precolibactin substrate and binds to the active site of ClbP. This binding forms a covalent bond with the catalytic serine residue of the enzyme, effectively inhibiting its function and halting the production of active colibactin.

Signaling Pathway of Colibactin Activation and Inhibition by this compound

colibactin_pathway cluster_bacteria Colibactin-Producing Bacterium (e.g., E. coli) cluster_host Host Epithelial Cell Precolibactin Precolibactin (inactive) ClbP ClbP (Peptidase) Precolibactin->ClbP Export to periplasm Active_Colibactin Active Colibactin (Genotoxin) ClbP->Active_Colibactin Cleavage of prodrug motif MRV03_037 This compound MRV03_037->ClbP Inhibition DNA_Damage DNA Double-Strand Breaks Active_Colibactin->DNA_Damage Enters nucleus and alkylates DNA CRC_Development Colorectal Cancer Development DNA_Damage->CRC_Development Genomic Instability

Caption: Mechanism of colibactin activation and its inhibition by this compound.

In Vivo Applications

The primary in vivo application of this compound is in preclinical models of colorectal cancer driven by colibactin-producing bacteria. The inhibitor can be used to study the role of colibactin in CRC initiation and progression and to evaluate the therapeutic potential of targeting this genotoxin.

Data Presentation

The following table summarizes the quantitative data from a key in vivo study on a boron-based ClbP inhibitor, representative of this compound.

Animal ModelTreatment GroupKey FindingStatistical Significance
Colorectal Cancer Murine ModelControl (Vehicle)High tumor burdenN/A
Colorectal Cancer Murine ModelClbP Inhibitor (2 mM in drinking water)3.5-fold decrease in the number of tumorsp < 0.01

Experimental Protocols

This section provides a detailed protocol for an in vivo study evaluating the efficacy of this compound in a colorectal cancer murine model colonized with colibactin-producing E. coli.

Objective: To assess the ability of this compound to prevent the pro-tumoral effects of colibactin-producing bacteria in a mouse model of CRC.
Materials:
  • Animal Model: Azoxymethane (AOM) and Dextran Sodium Sulfate (DSS)-treated mice (a common model for inflammation-driven CRC).

  • Bacterial Strain: A colibactin-producing strain of E. coli.

  • Test Compound: this compound.

  • Vehicle: Sterile drinking water.

Experimental Workflow:

experimental_workflow AOM_injection 1. AOM Injection (CRC Induction) DSS_cycles 2. DSS Administration (Chronic Colitis) AOM_injection->DSS_cycles Ecoli_colonization 3. Colonization with colibactin-producing E. coli DSS_cycles->Ecoli_colonization Treatment_start 4. This compound Administration (in drinking water) Ecoli_colonization->Treatment_start Monitoring 5. Monitoring of Animal Health and Tumor Progression Treatment_start->Monitoring Endpoint 6. Endpoint Analysis (Tumor count and size) Monitoring->Endpoint

Caption: In vivo experimental workflow for evaluating this compound.

Detailed Procedure:
  • CRC Induction: Induce colorectal cancer in the mice using a standard AOM/DSS protocol. This typically involves an initial intraperitoneal injection of AOM, followed by cycles of DSS administered in the drinking water to induce chronic colitis.

  • Bacterial Colonization: After the DSS treatment, colonize the mice with the colibactin-producing E. coli strain. This is usually achieved by oral gavage.

  • Treatment Administration:

    • Prepare a 2 mM solution of this compound in sterile drinking water.

    • Provide the this compound solution as the sole source of drinking water to the treatment group of mice.

    • The control group should receive sterile drinking water (vehicle).

  • Monitoring: Monitor the animals regularly for signs of distress, weight loss, and other health parameters.

  • Endpoint Analysis:

    • At the end of the study period (e.g., several weeks after bacterial colonization), euthanize the mice.

    • Dissect the colons and count the number of tumors.

    • Measure the size of the tumors.

    • Tissues can be collected for further histological and molecular analysis (e.g., to assess DNA damage).

Conclusion

This compound is a valuable research tool for investigating the role of the bacterial genotoxin colibactin in colorectal cancer and other diseases. Its in vivo application has been shown to effectively reduce tumor formation in preclinical models, highlighting its potential as a novel therapeutic agent. The protocols and data presented here provide a foundation for researchers to design and conduct their own in vivo studies with this promising ClbP inhibitor.

Application Notes and Protocols for MRV03-037 Administration in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRV03-037 is a selective inhibitor of the colibactin-activated peptidase (ClbP). Colibactin is a genotoxin produced by certain gut bacteria, and its activity has been associated with colorectal cancer. This compound exerts its effect by blocking the production of this genotoxin, thereby mitigating its harmful effects on eukaryotic cells. These application notes provide a comprehensive overview of the current understanding of this compound and detail generalized protocols for its administration in mice for pre-clinical research.

Disclaimer: To date, specific in-vivo dosage and administration protocols for this compound in mice have not been published in peer-reviewed literature. The following protocols are based on general best practices for administering novel small molecule inhibitors to mice and should be adapted based on preliminary dose-finding and toxicology studies.

Mechanism of Action

This compound targets the ClbP enzyme, which is essential for the maturation of the pre-colibactin molecule into its active, genotoxic form. By inhibiting ClbP, this compound effectively halts the production of active colibactin, thus preventing DNA damage in host epithelial cells.

MRV03_037_Signaling_Pathway cluster_bacteria Gut Bacterium (e.g., E. coli) cluster_host Host Epithelial Cell Precolibactin Pre-colibactin ClbP ClbP Enzyme Precolibactin->ClbP Maturation Colibactin Active Colibactin (Genotoxin) ClbP->Colibactin DNA Host Cell DNA Colibactin->DNA Alkylation DNadamage DNadamage DNA->DNadamage DNAdamage DNA Damage & Genomic Instability MRV03_037 This compound MRV03_037->Inhibition Inhibition->ClbP

Caption: Mechanism of action of this compound.

Data Presentation: General Administration Parameters for Mice

The following table outlines general parameters for common administration routes in adult mice. The optimal route and dosage for this compound must be determined empirically.

| Administration

Application Notes: Techniques for Measuring the Efficacy of MRV03-037, a Novel MEK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of key methodologies for characterizing the preclinical efficacy of MRV03-037, a hypothetical, potent, and selective small-molecule inhibitor of MEK1 and MEK2 kinases. The protocols detailed herein cover biochemical, cellular, and in vivo assays to establish the potency, target engagement, and anti-tumor activity of this compound.

Introduction

The Ras-Raf-MEK-ERK Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a critical pathway that regulates cellular processes such as proliferation, differentiation, survival, and angiogenesis. Hyperactivation of this pathway, often driven by mutations in BRAF or RAS genes, is a key oncogenic driver in a significant portion of human cancers, including melanoma, colorectal, and non-small cell lung cancer.

This compound is a hypothetical next-generation inhibitor targeting the dual-specificity kinases MEK1 and MEK2. By binding to and inhibiting MEK, this compound aims to block the phosphorylation and subsequent activation of ERK1/2, thereby preventing downstream signaling and leading to cell cycle arrest and apoptosis in susceptible tumor cells. These application notes describe standard techniques to quantify the efficacy of this compound from initial biochemical potency testing to in vivo tumor growth inhibition studies.

Mechanism of Action: Inhibition of the MAPK Pathway

This compound is designed to inhibit the phosphorylation of ERK1/2 by MEK1/2. The following diagram illustrates the canonical MAPK signaling pathway and the specific point of intervention for this compound.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS SOS/GRB2 BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation MRV03_037 This compound MRV03_037->MEK

Caption: MAPK signaling pathway with the inhibitory action of this compound on MEK1/2.

Preclinical Efficacy Workflow

The evaluation of this compound follows a structured, multi-stage process. This workflow ensures a comprehensive understanding of the compound's activity, starting with its direct enzymatic inhibition and progressing to its effects in complex biological systems.

Efficacy_Workflow cluster_A Biochemical Characterization cluster_B Cellular Characterization cluster_C In Vivo Evaluation A Biochemical Assays (Enzymatic Potency) B Cell-Based Assays (Cellular Activity) A->B A1 MEK1/2 Kinase Assay (IC50) A2 Kinase Selectivity Panel C In Vivo Models (Anti-Tumor Efficacy) B->C B1 Target Engagement (p-ERK Western Blot) B2 Cell Viability (GI50) B3 Apoptosis Assay (Caspase-Glo) B4 Colony Formation Assay D Candidate Selection C->D C1 Xenograft Tumor Model C2 Pharmacodynamic Analysis (p-ERK in Tumors)

Caption: Preclinical efficacy testing workflow for this compound.

Biochemical Assays: Measuring Direct Enzymatic Inhibition

The initial step is to determine the direct inhibitory effect of this compound on its purified target enzymes, MEK1 and MEK2.

In Vitro MEK1/2 Kinase Assay

This assay quantifies the concentration of this compound required to inhibit 50% of MEK1/2 enzymatic activity (IC50).

Protocol: MEK1 Kinase Assay (Time-Resolved FRET)

  • Reagents:

    • Active, purified MEK1 enzyme.

    • Inactive, kinase-dead ERK2 substrate (K52R mutant).

    • ATP.

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • This compound, serially diluted in 100% DMSO.

    • TR-FRET Detection Reagents: Europium-labeled anti-phospho-ERK1/2 antibody and an APC-labeled anti-GST antibody (assuming a GST-tagged ERK2 substrate).

  • Procedure:

    • Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Further dilute into Assay Buffer.

    • Add 5 µL of diluted this compound or DMSO (vehicle control) to the wells of a low-volume 384-well plate.

    • Add 5 µL of a 2x MEK1 enzyme solution in Assay Buffer to each well.

    • Incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 10 µL of a 2x substrate solution containing ATP and GST-ERK2 in Assay Buffer.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA and the detection antibodies.

    • Incubate for 60 minutes at room temperature to allow antibody binding.

    • Read the plate on a TR-FRET enabled plate reader (e.g., PHERAstar) measuring emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the ratio of the 665 nm to 620 nm signals.

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Biochemical Potency Data
CompoundTargetAssay TypeIC50 (nM)
This compoundMEK1TR-FRET1.2
This compoundMEK2TR-FRET1.5
Control (Selumetinib)MEK1TR-FRET14
Control (Selumetinib)MEK2TR-FRET16

Cell-Based Assays: Assessing Cellular Activity

Cell-based assays are critical for confirming that this compound can penetrate cells, engage its target, and exert a biological effect. Assays are typically performed in cancer cell lines with known MAPK pathway mutations (e.g., A375 melanoma, BRAF V600E; HCT116 colorectal, KRAS G13D).

Target Engagement: p-ERK Inhibition Assay

This Western blot assay directly measures the inhibition of MEK's downstream target, ERK, in a cellular context.

Protocol: Western Blot for Phospho-ERK (p-ERK)

  • Cell Culture: Seed A375 cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) for 2 hours. Include a DMSO vehicle control.

  • Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and run until dye front reaches the bottom.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 (loading control), diluted in 5% BSA/TBST.

    • Wash membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.

  • Analysis: Quantify band intensities using ImageJ or similar software. Normalize the p-ERK signal to the total ERK signal for each lane.

Cell Viability Assay

This assay measures the effect of this compound on cancer cell proliferation and viability.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed 2,000 A375 cells per well in a 96-well, white-walled plate. Allow cells to adhere for 24 hours.

  • Dosing: Treat cells with a 10-point serial dilution of this compound.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Reading: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to vehicle-treated controls and plot against log concentration to calculate the GI50 (concentration for 50% growth inhibition).

Hypothetical Cellular Activity Data
Cell LineGenotypeAssay TypeParameterThis compound
A375 (Melanoma)BRAF V600EWestern Blotp-ERK IC502.5 nM
A375 (Melanoma)BRAF V600ECellTiter-Glo (72h)GI508.1 nM
HCT116 (Colorectal)KRAS G13DCellTiter-Glo (72h)GI5015.4 nM
Normal FibroblastsWTCellTiter-Glo (72h)GI50> 1,000 nM

In Vivo Efficacy Studies

Xenograft models are used to assess the anti-tumor activity of this compound in a living organism.

Protocol: A375 Xenograft Tumor Growth Inhibition Study

  • Cell Implantation: Subcutaneously implant 5 x 10^6 A375 cells into the flank of female athymic nude mice.

  • Tumor Growth: Monitor tumor growth with caliper measurements. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment:

    • Group 1: Vehicle (e.g., 0.5% HPMC + 0.2% Tween-80 in water), administered orally once daily (PO, QD).

    • Group 2: this compound (e.g., 10 mg/kg), PO, QD.

    • Group 3: this compound (e.g., 30 mg/kg), PO, QD.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week for 21 days.

  • Endpoint: At the end of the study, euthanize mice and excise tumors for weight measurement and pharmacodynamic analysis (e.g., p-ERK levels by Western blot or IHC).

  • Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group.

Hypothetical In Vivo Efficacy Data
Treatment GroupDosing% TGI (Day 21)Average Body Weight Change
VehiclePO, QD0%+2.5%
This compound10 mg/kg, PO, QD55%-1.8%
This compound30 mg/kg, PO, QD92%-4.5%

Application Notes and Protocols: MRV03-037 in Colorectal Cancer Research Models

Author: BenchChem Technical Support Team. Date: November 2025

A preliminary investigation did not yield specific public data on a compound designated "MRV03-037" in the context of colorectal cancer research. The identifier "MRV03" is associated with industrial components, such as hydraulic relief valves, and the suffix "-037" appears in unrelated clinical trial identifiers for different therapeutic agents.

This suggests that "this compound" may be an internal, pre-clinical designation for a novel therapeutic agent not yet disclosed in publicly available literature. It is also possible that there is a typographical error in the compound name.

To provide the detailed Application Notes and Protocols as requested, further clarification on the identity of this compound is required. Specifically, information regarding its molecular target, mechanism of action, and any existing research data is necessary.

Assuming "this compound" is a hypothetical inhibitor of a key signaling pathway in colorectal cancer, this document will provide a generalized framework and example protocols that are commonly employed in the pre-clinical evaluation of novel compounds for this indication. The following sections are structured to meet the user's core requirements and will be populated with specific data once the true identity and nature of this compound are known.

Introduction (Hypothetical)

Colorectal cancer (CRC) is a leading cause of cancer-related mortality worldwide. The development of novel targeted therapies is crucial to improve patient outcomes. This compound is a novel small molecule inhibitor targeting the [Specify Target Pathway, e.g., Wnt/β-catenin, PI3K/Akt/mTOR, MAPK pathway ]. This document outlines the application of this compound in various colorectal cancer research models and provides detailed protocols for its characterization.

Quantitative Data Summary (Placeholder Tables)

The following tables are placeholders to be populated with experimental data for this compound.

Table 1: In Vitro Cytotoxicity of this compound in Human Colorectal Cancer Cell Lines

Cell LineGenetic BackgroundIC50 (nM) after 72h
HCT116KRAS G13D, PIK3CA H1047RData not available
SW480APC truncated, KRAS G12VData not available
HT-29BRAF V600E, PIK3CA P449TData not available
DLD-1KRAS G13D, PIK3CA D549NData not available
LoVoKRAS G13DData not available

Table 2: In Vivo Efficacy of this compound in Colorectal Cancer Xenograft Models

Xenograft ModelTreatment GroupDose & ScheduleTumor Growth Inhibition (%)Change in Body Weight (%)
HCT116 (Subcutaneous)VehicleN/A0Data not available
This compoundSpecifyData not availableData not available
SW480 (Orthotopic)VehicleN/A0Data not available
This compoundSpecifyData not availableData not available

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of colorectal cancer cell lines.

Materials:

  • Colorectal cancer cell lines (e.g., HCT116, SW480, HT-29)

  • Complete growth medium (e.g., McCoy's 5A or DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

  • Plate reader with luminescence detection capabilities

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

  • Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO in medium).

  • Incubate the plates for 72 hours.

  • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).

Western Blot Analysis for Target Engagement

Objective: To assess the effect of this compound on the phosphorylation status or expression level of its target and downstream effectors.

Materials:

  • Colorectal cancer cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit (Thermo Fisher Scientific)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-[Target], anti-[Target], anti-phospho-[Downstream Effector], anti-[Downstream Effector], anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Plate cells and treat with various concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Determine protein concentration using the BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate 20-30 µg of protein per lane by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and apply ECL substrate.

  • Acquire images using a chemiluminescence imaging system.

Colorectal Cancer Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

  • Colorectal cancer cells (e.g., HCT116)

  • Matrigel (Corning)

  • This compound formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Harvest colorectal cancer cells and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Monitor tumor growth regularly.

  • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.

  • Administer this compound or vehicle control according to the predetermined dose and schedule (e.g., daily oral gavage).

  • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight twice weekly.

  • Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate hypothetical mechanisms and workflows relevant to the study of a novel inhibitor in colorectal cancer.

G cluster_0 Hypothetical this compound Mechanism of Action MRV03_037 This compound Target Target Protein (e.g., Kinase) MRV03_037->Target Inhibition Downstream Downstream Signaling (e.g., p-Akt, β-catenin) Target->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Hypothetical inhibitory action of this compound.

G cluster_1 In Vitro Experimental Workflow Cell_Culture CRC Cell Lines Treatment Treat with This compound Cell_Culture->Treatment Viability Cell Viability Assay (IC50) Treatment->Viability Western_Blot Western Blot (Target Modulation) Treatment->Western_Blot

Caption: Standard in vitro testing cascade for a novel compound.

G cluster_2 In Vivo Xenograft Study Workflow Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth (to 100-150 mm³) Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Dosing Dosing with This compound Randomization->Dosing Monitoring Tumor & Weight Monitoring Dosing->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

Caption: Workflow for assessing in vivo efficacy.

Disclaimer: The information provided above is a generalized template. All experimental procedures should be adapted and optimized based on the specific characteristics of this compound and the research questions being addressed. Please provide the correct compound name or relevant research articles for a specific and detailed protocol generation.

Application Notes and Protocols: Assessing ClbP Inhibition with MRV03-037

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colibactin is a genotoxic secondary metabolite produced by certain strains of Escherichia coli and other gut bacteria. The maturation of the inactive precursor, precolibactin, into its genotoxic form is catalyzed by the periplasmic peptidase ClbP. This activation is a critical step in colibactin-induced DNA damage, which has been linked to colorectal cancer. Therefore, inhibition of ClbP presents a promising therapeutic strategy to mitigate the harmful effects of colibactin. MRV03-037 is a selective inhibitor of ClbP, offering a valuable tool for studying the role of this enzyme and as a potential lead compound for drug development.[1][2]

These application notes provide detailed protocols for assessing the inhibitory activity of this compound against ClbP using both biochemical and cell-based assays.

ClbP-Colibactin Signaling Pathway

The biosynthesis of colibactin is a complex process encoded by the pks gene cluster. The precursor, precolibactin, is synthesized in the bacterial cytoplasm and transported to the periplasm. There, the serine peptidase ClbP cleaves a prodrug motif, N-myristoyl-D-asparagine, from precolibactin. This cleavage activates colibactin, which can then cross the bacterial membranes and induce DNA interstrand cross-links in host epithelial cells, leading to cell cycle arrest and genomic instability.

ClbP_Colibactin_Pathway cluster_bacteria Bacterium (Periplasm) cluster_host Host Cell Precolibactin Precolibactin ClbP ClbP Precolibactin->ClbP Cleavage Active Colibactin Active Colibactin ClbP->Active Colibactin N-myristoyl-D-asparagine N-myristoyl-D-asparagine ClbP->N-myristoyl-D-asparagine Host DNA Host DNA Active Colibactin->Host DNA Induces DNA Damage DNA Damage Host DNA->DNA Damage Leads to This compound This compound This compound->ClbP Inhibits Fluorogenic_Assay_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Incubate ClbP with this compound Incubate ClbP with this compound Prepare Reagents->Incubate ClbP with this compound Add Fluorogenic Substrate Add Fluorogenic Substrate Incubate ClbP with this compound->Add Fluorogenic Substrate Measure Fluorescence Measure Fluorescence Add Fluorogenic Substrate->Measure Fluorescence Analyze Data Analyze Data Measure Fluorescence->Analyze Data End End Analyze Data->End LCMS_Assay_Workflow Start Start Incubate ClbP, Substrate, & this compound Incubate ClbP, Substrate, & this compound Start->Incubate ClbP, Substrate, & this compound Quench Reaction Quench Reaction Incubate ClbP, Substrate, & this compound->Quench Reaction Extract Product Extract Product Quench Reaction->Extract Product LC-MS Analysis LC-MS Analysis Extract Product->LC-MS Analysis Quantify Product Quantify Product LC-MS Analysis->Quantify Product End End Quantify Product->End Cell_Based_Assay_Workflow Start Start Seed Host Cells Seed Host Cells Start->Seed Host Cells Prepare E. coli Prepare E. coli Seed Host Cells->Prepare E. coli Treat Host Cells with this compound Treat Host Cells with this compound Prepare E. coli->Treat Host Cells with this compound Co-culture with E. coli Co-culture with E. coli Treat Host Cells with this compound->Co-culture with E. coli Fix and Permeabilize Cells Fix and Permeabilize Cells Co-culture with E. coli->Fix and Permeabilize Cells Immunostain for γ-H2AX Immunostain for γ-H2AX Fix and Permeabilize Cells->Immunostain for γ-H2AX Analyze by Microscopy or Flow Cytometry Analyze by Microscopy or Flow Cytometry Immunostain for γ-H2AX->Analyze by Microscopy or Flow Cytometry End End Analyze by Microscopy or Flow Cytometry->End

References

Application Notes and Protocols for MRV03-037: A Potent Inhibitor of Colibactin-Induced Genotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colibactin, a genotoxin produced by certain strains of gut bacteria, particularly Escherichia coli, has been implicated in the development of colorectal cancer (CRC). This complex secondary metabolite induces DNA interstrand cross-links (ICLs) and double-strand breaks (DSBs) in host epithelial cells, leading to cell cycle arrest, genomic instability, and ultimately, carcinogenesis. The biosynthesis of active colibactin requires the cleavage of a precursor molecule by the periplasmic peptidase ClbP. MRV03-037 is a potent and selective small molecule inhibitor of ClbP, designed to mimic the natural substrate of the enzyme. By blocking this crucial maturation step, this compound effectively prevents the production of genotoxic colibactin, offering a promising therapeutic strategy to mitigate the damaging effects of colibactin-producing bacteria in the gut.[1][2][3]

These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed protocols for its use in preclinical research models.

Mechanism of Action

This compound is a boronic acid-based compound that acts as a transition-state analog inhibitor of the ClbP peptidase. It specifically targets the active site of ClbP, forming a stable covalent bond with the catalytic serine residue. This irreversible inhibition prevents ClbP from processing pre-colibactin into its active, genotoxic form. Consequently, this compound abrogates the DNA-damaging capabilities of colibactin-producing bacteria.

Quantitative Data

The efficacy of this compound in inhibiting ClbP and preventing colibactin-induced genotoxicity has been demonstrated in both in vitro and in vivo studies.

ParameterValueReference
In Vitro ClbP Inhibition (IC50) 4–40 nM[1]
Suppression of DNA Damage (in vitro) 98 ± 2%[4]
Reduction in Tumor Number (in vivo) 3.5-fold[4]

Signaling Pathways

Colibactin-Induced DNA Damage Response Pathway

Colibactin-induced DNA damage triggers a complex cellular response aimed at repairing the lesions and maintaining genomic integrity. The formation of ICLs and DSBs activates the Ataxia Telangiectasia and Rad3-related (ATR) and Ataxia Telangiectasia Mutated (ATM) kinases, respectively. These kinases initiate a signaling cascade that involves the phosphorylation of downstream effectors such as Chk1 and H2AX (to form γ-H2AX), leading to cell cycle arrest, primarily at the G2/M transition, to allow time for DNA repair. The Fanconi Anemia (FA) pathway is also activated to specifically resolve the ICLs. This compound, by preventing the formation of active colibactin, effectively blocks the initiation of this entire DNA damage response cascade.

Colibactin_Pathway cluster_bacteria Colibactin-Producing Bacterium cluster_host Host Epithelial Cell Pre-colibactin Pre-colibactin ClbP ClbP Pre-colibactin->ClbP maturation Active Colibactin Active Colibactin ClbP->Active Colibactin DNA DNA Active Colibactin->DNA alkylation MRV03_037 This compound MRV03_037->ClbP inhibition ICL_DSB DNA Interstrand Cross-links & Double-Strand Breaks DNA->ICL_DSB ATR_ATM ATR / ATM Activation ICL_DSB->ATR_ATM FA_Pathway Fanconi Anemia Pathway ICL_DSB->FA_Pathway Chk1 Chk1 Phosphorylation ATR_ATM->Chk1 gamma_H2AX γ-H2AX Formation ATR_ATM->gamma_H2AX Cell_Cycle_Arrest G2/M Cell Cycle Arrest Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Apoptosis Apoptosis / Senescence Cell_Cycle_Arrest->Apoptosis FA_Pathway->DNA_Repair DNA_Repair->DNA restoration

Caption: Colibactin-induced DNA damage pathway and the inhibitory action of this compound.

Experimental Protocols

Experimental Workflow for In Vitro Studies

The following diagram illustrates a typical workflow for assessing the efficacy of this compound in a cell culture model.

In_Vitro_Workflow start Start cell_culture Culture Host Cells (e.g., HeLa, HCT116) start->cell_culture bacterial_culture Culture Colibactin-Producing and Mutant E. coli start->bacterial_culture treatment Pre-treat Host Cells with this compound cell_culture->treatment infection Co-culture Host Cells with E. coli bacterial_culture->infection treatment->infection analysis Endpoint Analysis infection->analysis gamma_h2ax γ-H2AX Staining (Immunofluorescence) analysis->gamma_h2ax cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) analysis->cell_cycle western_blot Western Blot (p-Chk1, etc.) analysis->western_blot end End gamma_h2ax->end cell_cycle->end western_blot->end

Caption: A typical experimental workflow for in vitro evaluation of this compound.

Protocol 1: Assessment of this compound Efficacy in Preventing Colibactin-Induced DNA Damage (γ-H2AX Foci Formation) in Cell Culture

Objective: To quantify the ability of this compound to inhibit colibactin-induced DNA double-strand breaks by measuring the formation of γ-H2AX foci in host cells.

Materials:

  • Human colorectal cancer cell line (e.g., HCT116, Caco-2) or HeLa cells

  • Colibactin-producing E. coli strain (pks+) and a non-producing mutant (pks-)

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-γ-H2AX (pS139)

  • Secondary antibody: fluorescently labeled anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed host cells onto glass coverslips in a 24-well plate at a density that allows for approximately 70-80% confluency on the day of infection.

  • Bacterial Culture: In parallel, grow overnight cultures of pks+ and pks- E. coli in LB broth. The following day, subculture the bacteria in cell culture medium without antibiotics until they reach mid-log phase (OD600 ≈ 0.4-0.6).

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete cell culture medium to the desired final concentrations (e.g., a dose-response range from 10 nM to 1 µM). Replace the medium in the wells with the this compound-containing medium and incubate for 1-2 hours. Include a vehicle control (DMSO).

  • Infection: Infect the host cells with pks+ or pks- E. coli at a multiplicity of infection (MOI) of 50-100. Co-culture for 4 hours at 37°C in a 5% CO2 incubator.

  • Washing and Post-incubation: After 4 hours, gently wash the cells three times with PBS to remove bacteria. Add fresh culture medium containing gentamicin (100 µg/mL) to kill any remaining extracellular bacteria and incubate for an additional 4 hours to allow for the development of the DNA damage response.

  • Immunofluorescence Staining: a. Fix the cells with 4% PFA for 15 minutes at room temperature. b. Permeabilize the cells with 0.25% Triton X-100 for 10 minutes. c. Block non-specific antibody binding with blocking buffer for 1 hour. d. Incubate with the primary anti-γ-H2AX antibody overnight at 4°C. e. Wash three times with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. f. Counterstain the nuclei with DAPI for 5 minutes. g. Mount the coverslips onto microscope slides.

  • Image Acquisition and Analysis: a. Acquire images using a fluorescence microscope. b. Quantify the number of γ-H2AX foci per nucleus in at least 100 cells per condition. c. Compare the number of foci in this compound-treated cells to the vehicle-treated control infected with pks+ E. coli.

Protocol 2: Analysis of this compound in Preventing Colibactin-Induced Cell Cycle Arrest

Objective: To determine if this compound can prevent the G2/M cell cycle arrest induced by colibactin.

Materials:

  • Same cell and bacterial culture materials as in Protocol 1

  • This compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate. Treat with this compound and infect with pks+ and pks- E. coli as described in Protocol 1 (steps 1-4).

  • Post-infection Incubation: After the 4-hour infection and washing, incubate the cells in medium with gentamicin for 24-48 hours to allow for cell cycle arrest to become prominent.

  • Cell Harvest and Fixation: a. Trypsinize and collect the cells. b. Wash the cells with cold PBS. c. Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. d. Store the fixed cells at -20°C for at least 2 hours.

  • Propidium Iodide Staining: a. Centrifuge the fixed cells and discard the ethanol. b. Wash the cell pellet with PBS. c. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: a. Analyze the cell cycle distribution using a flow cytometer. b. Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. c. Compare the cell cycle profiles of this compound-treated and untreated cells infected with pks+ E. coli.

Protocol 3: In Vivo Evaluation of this compound in a Colitis-Associated Colorectal Cancer Mouse Model

Objective: To assess the efficacy of this compound in preventing colibactin-driven tumorigenesis in a mouse model.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • Azoxymethane (AOM)

  • Dextran sodium sulfate (DSS)

  • Colibactin-producing E. coli strain (e.g., NC101)

  • This compound

  • Oral gavage needles

Procedure:

  • Acclimatization: Acclimatize mice for one week before the start of the experiment.

  • AOM/DSS Model Induction: a. On day 0, administer a single intraperitoneal injection of AOM (10 mg/kg). b. From day 5, provide 2-2.5% DSS in the drinking water for 5-7 days to induce colitis. c. Follow with a recovery period of 14-16 days of regular drinking water. d. Repeat the DSS cycle two more times.

  • Bacterial Colonization: a. One week before the first DSS cycle, orally gavage the mice with the pks+ E. coli strain (e.g., 108 CFU).

  • This compound Administration: a. Prepare a solution of this compound for oral administration (e.g., in drinking water or by daily oral gavage). b. Begin this compound treatment concurrently with the bacterial colonization and continue throughout the experiment.

  • Tumor Assessment: a. At the end of the experiment (e.g., week 12), euthanize the mice. b. Dissect the colons, measure their length, and count the number and size of visible tumors. c. Fix the colons in 10% neutral buffered formalin for histological analysis (H&E staining).

  • Data Analysis: a. Compare the tumor multiplicity and burden between the this compound-treated and vehicle-treated groups.

Conclusion

This compound is a valuable research tool for investigating the role of colibactin in colorectal carcinogenesis and represents a promising lead compound for the development of novel preventative and therapeutic strategies against CRC associated with genotoxic gut bacteria. The protocols provided herein offer a framework for the preclinical evaluation of this compound and other potential ClbP inhibitors.

References

Application Notes and Protocols for MRV03-037: A Selective ClbP Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRV03-037 is a potent and selective inhibitor of the colibactin-activating peptidase (ClbP). Colibactin is a genotoxic secondary metabolite produced by certain strains of gut bacteria, including Escherichia coli, and has been implicated in the development of colorectal cancer (CRC). By inhibiting ClbP, this compound effectively blocks the maturation of the inactive precursor, precolibactin, into its active, DNA-damaging form. This makes this compound a valuable research tool for studying the biological roles of colibactin, elucidating its mechanisms of action, and exploring potential therapeutic strategies to mitigate its harmful effects.

These application notes provide detailed information on the solubility and preparation of this compound for experimental use, along with a comprehensive protocol for a cell-based assay to evaluate its efficacy in preventing colibactin-induced DNA damage.

Data Presentation

Solubility and Recommended Concentrations

Successful experimental outcomes are contingent on the proper preparation of this compound. The following table summarizes the solubility and suggested concentration ranges for in vitro studies.

ParameterDetailsNotes
Recommended Solvents Dimethyl sulfoxide (DMSO)Prepare a concentrated stock solution in DMSO.
Stock Solution Conc. 1-10 mMAliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Working Concentration 0.01 nM - 2 mMThe optimal concentration may vary depending on the cell type and experimental conditions. A dose-response experiment is recommended.
Experimental Controls

To ensure the validity of experimental results, it is crucial to include appropriate controls.

Control TypeDescriptionPurpose
Vehicle Control Cells treated with the same concentration of DMSO as the highest concentration of this compound used.To account for any effects of the solvent on the cells.
Positive Control Cells co-cultured with a known colibactin-producing E. coli strain without this compound.To confirm the induction of DNA damage by colibactin.
Negative Control Cells co-cultured with a non-colibactin-producing E. coli strain (e.g., a clbP deletion mutant).To ensure that the observed effects are specific to colibactin.

Signaling Pathway

This compound acts upstream to prevent the generation of active colibactin. The downstream consequences of colibactin-induced DNA damage are complex and involve the activation of the DNA Damage Response (DDR) pathway.

Colibactin_Pathway cluster_bacteria Colibactin-Producing Bacterium cluster_host Host Epithelial Cell Precolibactin Precolibactin ClbP ClbP Precolibactin->ClbP Activation Active Colibactin Active Colibactin ClbP->Active Colibactin Host_DNA Host Cell DNA Active Colibactin->Host_DNA Alkylation ICLs Interstrand Cross-Links Host_DNA->ICLs DDR DNA Damage Response (ATM/ATR, Fanconi Anemia Pathway) ICLs->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis Mutations Mutagenesis & Genomic Instability DDR->Mutations MRV03_037 This compound MRV03_037->ClbP Inhibition

Caption: this compound inhibits ClbP, preventing colibactin activation and DNA damage.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.

  • Based on the molecular weight of this compound, calculate the volume of DMSO required to prepare a 10 mM stock solution.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Cell-Based Assay for Inhibition of Colibactin-Induced DNA Damage

This protocol outlines a method to assess the ability of this compound to prevent colibactin-induced DNA damage in a co-culture system of human cells and colibactin-producing E. coli.

Materials:

  • Human cell line (e.g., HeLa or colorectal cancer cell lines like HCT116)

  • Complete cell culture medium

  • Colibactin-producing E. coli strain (pks+)

  • Non-colibactin-producing E. coli strain (pks-)

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Gentamicin

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against a DNA damage marker (e.g., anti-phospho-Histone H2A.X (γH2AX))

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope or high-content imaging system

Experimental Workflow:

Experimental_Workflow Seed_Cells 1. Seed human cells in a multi-well plate Prepare_Bacteria 2. Culture pks+ and pks- E. coli strains Seed_Cells->Prepare_Bacteria Pretreat 3. Pretreat cells with this compound or vehicle Prepare_Bacteria->Pretreat Infect 4. Infect cells with E. coli (MOI 20-200) Pretreat->Infect Wash_Gentamicin 5. Wash and add gentamicin to kill extracellular bacteria Infect->Wash_Gentamicin Incubate 6. Incubate for 4-24 hours Wash_Gentamicin->Incubate Fix_Permeabilize 7. Fix and permeabilize cells Incubate->Fix_Permeabilize Immunostain 8. Immunostain for γH2AX Fix_Permeabilize->Immunostain Image_Analyze 9. Image acquisition and analysis Immunostain->Image_Analyze

Caption: Workflow for assessing this compound's inhibition of DNA damage.

Procedure:

  • Cell Seeding: Seed the human cells into a suitable multi-well plate (e.g., 96-well plate for high-content imaging) and allow them to adhere overnight.

  • Bacterial Culture: In parallel, grow overnight cultures of pks+ and pks- E. coli strains in appropriate broth. The next day, subculture the bacteria and grow to the mid-logarithmic phase.

  • This compound Pre-treatment: Prepare serial dilutions of this compound in cell culture medium from the stock solution. Remove the old medium from the cells and add the medium containing the desired concentrations of this compound or vehicle (DMSO). Incubate for 1-2 hours.

  • Infection: Centrifuge the bacterial cultures, wash with PBS, and resuspend in cell culture medium. Add the bacterial suspension to the cells at a multiplicity of infection (MOI) ranging from 20 to 200.

  • Co-culture and Treatment: Co-culture the bacteria and human cells for 4 hours.

  • Removal of Extracellular Bacteria: After the co-culture period, gently wash the cells three times with PBS to remove non-adherent bacteria. Add fresh medium containing gentamicin (e.g., 100 µg/mL) to kill any remaining extracellular bacteria.

  • Incubation: Incubate the cells for an additional 4 to 24 hours to allow for the development of the DNA damage response.

  • Immunofluorescence Staining: a. Fix the cells with 4% paraformaldehyde for 15 minutes. b. Wash with PBS. c. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. d. Wash with PBS. e. Block with 1% BSA in PBS for 1 hour. f. Incubate with the primary antibody against γH2AX overnight at 4°C. g. Wash with PBS. h. Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark. i. Wash with PBS.

  • Imaging and Analysis: Acquire images using a fluorescence microscope or a high-content imaging system. Quantify the intensity of the γH2AX signal within the nucleus of each cell to determine the extent of DNA damage.

Conclusion

This compound is a critical tool for investigating the role of the bacterial genotoxin colibactin in cellular processes and disease. The protocols and data presented here provide a foundation for researchers to effectively utilize this inhibitor in their studies. Adherence to proper preparation techniques and the inclusion of appropriate controls will ensure the generation of reliable and reproducible data.

Troubleshooting & Optimization

Technical Support Center: Optimizing Small Molecule Inhibitor Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the concentration of small molecule inhibitors for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting concentration range for my inhibitor?

A common and effective method is to perform a broad dose-response curve. If you have prior information from similar compounds or high-throughput screening, that can help narrow your initial range.[1] Otherwise, a range spanning several orders of magnitude, for instance from 1 nM to 100 µM, is a reasonable starting point.[1]

Q2: What are the critical controls to include in my experiments?

To ensure the accurate interpretation of your results, the following controls are essential[1]:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve your inhibitor. This accounts for any effects of the solvent itself.

  • Untreated Control: Cells that are not exposed to the inhibitor or the vehicle, providing a baseline for normal cell behavior.[1]

  • Positive Control: A known inhibitor of your target or pathway of interest to confirm that your assay is functioning as expected.[1]

  • Negative Control: A structurally similar but inactive compound to help identify potential off-target effects.[1]

Q3: How should I prepare and store my small molecule inhibitor?

Proper handling is crucial for reproducibility.[1]

  • Solubility: First, determine the best solvent for your compound. While DMSO is widely used, it's important to verify solubility and ensure the final solvent concentration in your cell culture media is low (typically less than 0.5%) to prevent solvent-induced toxicity.[1]

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experiments.[1]

  • Storage: To avoid degradation from repeated freeze-thaw cycles, store stock solutions in small aliquots at -20°C or -80°C.[1]

Q4: What is the difference between IC50 and Ki values?

IC50 and Ki are key metrics for inhibitor potency.[2]

  • IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the rate of a biological process (such as an enzymatic reaction) by 50% under specific experimental conditions.[2]

  • Ki (Inhibition constant): This is an equilibrium constant that reflects the binding affinity of the inhibitor to its target.[2] Unlike the IC50, the Ki is a fixed value.[2] For competitive inhibitors, the IC50 value can be converted to a Ki value using the Cheng-Prusoff equation.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicate experiments Inconsistent cell conditionsEnsure consistent cell passage number, confluency, and media composition.[1]
Compound instabilityPrepare fresh dilutions from a new aliquot for each experiment.[1]
Assay variabilityStandardize all incubation times, reagent concentrations, and measurement parameters.[1]
No observable effect at expected concentrations Poor compound solubilityTest different solvents and ensure the compound is fully dissolved before use.
Low cell permeabilityConsider using cell lines with higher expression of relevant transporters or modify the compound for better uptake.
Compound degradationCheck the stability of the compound in your experimental media over the time course of the experiment.
Significant cell death at all concentrations High compound cytotoxicityPerform a cytotoxicity assay (e.g., MTT or LDH) to determine the cytotoxic concentration 50 (CC50).
Solvent toxicityEnsure the final solvent concentration is below toxic levels (typically <0.5% for DMSO).[1]

Experimental Protocols

Protocol 1: Determining IC50 Value
  • Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of your inhibitor in the appropriate vehicle.

  • Treatment: Treat the cells with the various concentrations of your inhibitor, including all necessary controls (vehicle, untreated, etc.).

  • Incubation: Incubate the cells for a predetermined period based on the expected mechanism of action of the inhibitor.

  • Assay: Perform your specific assay to measure the desired biological endpoint (e.g., cell proliferation, protein expression, enzyme activity).[1]

  • Data Analysis: Normalize the data to your controls and plot the percent inhibition against the log of the inhibitor concentration. Use a non-linear regression model to calculate the IC50 value.[1]

Protocol 2: Assessing Cytotoxicity (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with a range of concentrations of your inhibitor.

  • MTT Addition: After the desired incubation period, add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[1]

  • Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 570 nm). Normalize the data to the vehicle control to determine the percent cell viability and calculate the CC50 value.[1]

Visualizing Workflows and Pathways

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start cell_seeding Seed Cells start->cell_seeding compound_prep Prepare Inhibitor Dilutions start->compound_prep treatment Treat Cells cell_seeding->treatment compound_prep->treatment incubation Incubate treatment->incubation assay Perform Assay incubation->assay data_collection Collect Data assay->data_collection normalization Normalize to Controls data_collection->normalization ic50_calc Calculate IC50 normalization->ic50_calc end End ic50_calc->end

Caption: Workflow for optimizing inhibitor concentration.

G receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Promotes inhibitor Your Inhibitor inhibitor->kinase2 Inhibits

Caption: Inhibition of a generic signaling pathway.

References

Technical Support Center: Troubleshooting MRV03-037 Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential off-target effects with the investigational kinase inhibitor MRV03-037. This compound is a potent inhibitor of the serine/threonine kinase, Kinase X. This guide offers troubleshooting strategies and frequently asked questions to help interpret experimental results and identify potential off-target activities.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with kinase inhibitors like this compound?

Q2: My experimental results with this compound are inconsistent or not what I expected. Could this be due to off-target effects?

A2: Yes, unexpected or inconsistent results are often an indication of off-target effects. These unintended interactions can trigger signaling pathways independent of Kinase X, leading to phenotypes that differ from the expected on-target outcome. It is crucial to perform validation experiments to discern between on-target and off-target activities.

Q3: What are the initial steps to investigate potential off-target effects of this compound?

A3: A multi-step approach is recommended:

  • Dose-Response Analysis: Conduct a thorough dose-response curve for your observed phenotype. A significant difference between the cellular effect potency and the biochemical IC50 for Kinase X may suggest off-target effects.

  • Control Compound: If available, use a structurally different inhibitor for Kinase X. If this control compound fails to produce the same phenotype as this compound, it strengthens the possibility of off-target effects.

  • Target Engagement Assay: Confirm that this compound is binding to Kinase X in your cellular model at the concentrations used in your experiments.

  • Rescue Experiment: If feasible, perform a rescue experiment by overexpressing a drug-resistant mutant of Kinase X. If the phenotype is not reversed, it strongly indicates off-target effects.[1]

Troubleshooting Guide

Issue 1: High levels of cytotoxicity are observed at concentrations required for effective inhibition of Kinase X.

  • Question: How can I determine if the observed cytotoxicity is an on-target or off-target effect of this compound?

  • Answer: To distinguish between on-target and off-target cytotoxicity, you should:

    • Test structurally distinct inhibitors: Use other inhibitors of Kinase X. If they do not exhibit similar toxicity at equivalent on-target inhibitory concentrations, the cytotoxicity of this compound is likely due to off-target effects.

    • Screen a panel of cell lines: Test this compound on a variety of cell lines with different expression levels of Kinase X. If cytotoxicity does not correlate with the expression level of Kinase X, it suggests off-target effects.

    • Analyze the time-course of cytotoxicity: Off-target toxicity may present a different onset and progression compared to on-target effects.

Issue 2: The observed cellular phenotype does not match the known function of Kinase X.

  • Question: What experimental approaches can identify the specific off-targets of this compound?

  • Answer: Several techniques can be employed to identify the specific off-targets of this compound:

    • Kinase Profiling: This is a direct method to screen this compound against a large panel of purified kinases to identify unintended interactions.[1][4] Commercial services are available that offer screening against hundreds of human kinases.[5][6][7]

    • Chemical Proteomics: This approach uses an immobilized version of the drug to capture binding partners from cell lysates, which are then identified by mass spectrometry. This can identify both kinase and non-kinase off-targets.[8]

    • Western Blotting for Key Signaling Pathways: Analyze the phosphorylation status of major signaling pathway components (e.g., AKT, ERK, JNK) to see if pathways unrelated to Kinase X are being modulated.[1]

Data Presentation

Table 1: Interpreting Kinase Profiling Results for this compound

Kinase Profiling Outcome Interpretation Recommended Next Steps
This compound inhibits multiple kinases with similar potency to Kinase X.This compound is a multi-kinase inhibitor. The observed phenotype is likely a result of inhibiting several targets.- Validate the inhibition of key off-targets in your cellular model using Western blotting for their downstream substrates.- Use more selective inhibitors for the identified off-targets to dissect their contribution to the phenotype.
A single, potent off-target is identified.The observed phenotype could be primarily driven by this off-target.- Confirm the expression and activity of this off-target in your experimental system.- Use a specific inhibitor for this off-target to see if it phenocopies the effect of this compound.- Perform a knockdown (e.g., siRNA) of the off-target and assess if it abrogates the effect of this compound.
No significant off-targets are identified at concentrations that produce the phenotype.The phenotype may be due to a non-kinase off-target, a metabolite of this compound, or indirect effects.- Consider chemical proteomics to identify non-kinase binding partners.- Evaluate the stability of this compound in your experimental system.

Table 2: Hypothetical Kinase Selectivity Data for this compound (1 µM Screen)

Kinase Target % Inhibition On/Off-Target
Kinase X 98% On-Target
Kinase A85%Off-Target
Kinase B55%Off-Target
Kinase C12%Off-Target
Kinase D5%Off-Target

Experimental Protocols

1. Kinome Profiling

  • Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.[1]

  • Methodology:

    • Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).[1]

    • Kinase Panel: Utilize a commercial kinase profiling service that offers a panel of hundreds of human kinases.[5][6][7]

    • Binding or Activity Assay: The service will typically perform a competition binding assay or an in vitro kinase activity assay to measure the percent inhibition for each kinase in the panel.[9]

    • Data Analysis: The primary data will be a list of kinases and the corresponding percent inhibition by this compound. Potent off-targets are typically defined as those with significant inhibition (e.g., >50% or >70%).[9] For these hits, follow-up with IC50 determination is recommended.[9]

2. Western Blotting for Off-Target Pathway Activation

  • Objective: To assess if this compound modulates signaling pathways independent of Kinase X.

  • Methodology:

    • Cell Treatment: Treat your cell line of interest with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).

    • Protein Extraction: Lyse the cells and quantify the total protein concentration.

    • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.[1]

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[1]

      • Incubate the membrane with primary antibodies against phosphorylated and total proteins for key signaling molecules (e.g., p-ERK/ERK, p-AKT/AKT, p-JNK/JNK).

      • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]

    • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control. A significant change in the phosphorylation of proteins in pathways unrelated to Kinase X would suggest off-target effects.[1]

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF_ERK Transcription Factors (ERK) ERK->TF_ERK KinaseX Kinase X SubstrateX Substrate X KinaseX->SubstrateX OffTargetA Off-Target A SubstrateA Substrate A OffTargetA->SubstrateA TF_A Transcription Factors (A) SubstrateA->TF_A Gene_Expression Gene Expression TF_ERK->Gene_Expression Proliferation TF_A->Gene_Expression Apoptosis MRV03_037 This compound MRV03_037->KinaseX MRV03_037->OffTargetA

Caption: Hypothetical signaling pathways affected by this compound.

G start Start: Unexpected Phenotype with this compound dose_response Perform Dose-Response Curve start->dose_response compare_ic50 Compare Cellular EC50 to Biochemical IC50 dose_response->compare_ic50 similar_potency Similar Potency compare_ic50->similar_potency Yes disparate_potency Disparate Potency compare_ic50->disparate_potency No on_target Phenotype Likely On-Target similar_potency->on_target off_target_suspected Suspect Off-Target Effect disparate_potency->off_target_suspected end Conclusion: Identify Source of Phenotype on_target->end kinome_screen Perform Kinome-Wide Selectivity Screen off_target_suspected->kinome_screen analyze_hits Analyze Off-Target Hits kinome_screen->analyze_hits validate_hits Validate Hits in Cellular Assays analyze_hits->validate_hits validate_hits->end

Caption: Troubleshooting workflow for unexpected phenotypes.

G cluster_0 Experimental Observations cluster_1 Potential Causes cluster_2 Validation Experiments obs1 High Cytotoxicity cause1 On-Target Effect of Kinase X Inhibition obs1->cause1 cause2 Off-Target Kinase Inhibition obs1->cause2 obs2 Unexpected Phenotype obs2->cause1 obs2->cause2 cause3 Non-Kinase Off-Target obs2->cause3 obs3 Pathway Activation (e.g., p-JNK) obs3->cause2 cause4 Compound Instability/ Metabolite Effect obs3->cause4 val2 Use Structurally Different Inhibitor cause1->val2 val4 Rescue with Resistant Mutant cause1->val4 val1 Kinase Profiling cause2->val1 val3 Chemical Proteomics cause3->val3

Caption: Logical relationships in troubleshooting off-target effects.

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MRV03-037 related experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound, a selective inhibitor of the colibactin-activating peptidase ClbP.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective, boronic acid-based inhibitor of the colibactin-activated peptidase (ClbP). ClbP is a crucial enzyme for the maturation of precolibactin into the genotoxin colibactin in certain strains of gut bacteria, such as E. coli carrying the pks genomic island. By inhibiting ClbP, this compound effectively blocks the production of colibactin, thereby preventing its genotoxic effects on eukaryotic cells. The inhibitor is designed to mimic the precolibactin substrate and forms a covalent bond with the catalytic serine residue in the ClbP active site.

Q2: What are the key applications of this compound in research?

A2: this compound is primarily used as a chemical tool to:

  • Investigate the biological roles of colibactin in cellular processes, including DNA damage, cell cycle arrest, and senescence.

  • Study the contribution of colibactin-producing bacteria to diseases such as colorectal cancer.

  • Provide precise temporal control over colibactin production in co-culture experiments.

  • Serve as a lead compound for the development of therapeutics targeting gut bacterial genotoxin production.

Q3: What are important considerations for handling and storing this compound?

A3: this compound is a boronic acid-based compound. Boronic acids can be susceptible to oxidation, which may affect their stability and activity. It is recommended to store this compound as a solid at -20°C or -80°C. For experiments, prepare fresh solutions in an appropriate solvent like DMSO. While some boronic acids have shown instability in aqueous solutions over time, specific data on the long-term stability of this compound in cell culture media is not extensively published. Therefore, it is advisable to add the compound to your experimental system shortly after dilution.

Q4: What are appropriate negative controls for experiments involving this compound?

A4: To ensure the observed effects are due to the specific inhibition of ClbP by this compound, the following negative controls are essential:

  • Vehicle Control: Treat cells and/or bacteria with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • pks-negative bacterial strain: Use an isogenic bacterial strain that lacks the pks gene cluster and therefore cannot produce colibactin. This control demonstrates that the observed genotoxicity is dependent on the pks island.

  • clbP deletion mutant: Employ a pks+ bacterial strain with a specific deletion of the clbP gene. This control confirms that the genotoxic effect is mediated by ClbP activity.

Troubleshooting Guides

ClbP Inhibition Assays
ProblemPossible CauseSuggested Solution
No or low inhibition of ClbP activity observed. Incorrect assay conditions: Sub-optimal pH, temperature, or buffer components.Refer to established protocols for ClbP activity assays. Ensure that the assay buffer and conditions are compatible with both the enzyme and the inhibitor.
Degradation of this compound: The boronic acid moiety may be unstable under certain conditions.Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Consider the stability of boronic acids in your specific assay buffer.
Inactive ClbP enzyme: The purified ClbP may have lost activity due to improper storage or handling.Verify the activity of your ClbP enzyme preparation using a known substrate or a positive control inhibitor.
High background signal in fluorescence-based assays. Non-specific hydrolysis of the fluorescent probe. Screen for and select a fluorescent probe that is specifically hydrolyzed by ClbP. Include a control with a clbP-deficient bacterial lysate to assess background fluorescence.
Autofluorescence of compounds or media. Measure the fluorescence of the assay components, including this compound and media, in the absence of the enzyme and substrate to determine their contribution to the background signal.
Colibactin Genotoxicity Co-culture Assays
ProblemPossible CauseSuggested Solution
High variability in genotoxicity readouts (e.g., γH2AX foci, megalocytosis). Inconsistent multiplicity of infection (MOI): Variation in the ratio of bacteria to mammalian cells.Carefully quantify both bacteria and mammalian cells before each experiment to ensure a consistent MOI.
Differences in bacterial growth phase: Colibactin production can be growth phase-dependent.Standardize the bacterial culture conditions, including growth medium, temperature, and harvesting at a consistent optical density (OD).
Cell-to-cell contact dependency: The genotoxic effect of colibactin often requires direct contact between bacteria and host cells.Ensure proper co-culture conditions that allow for cell-to-cell contact. Be aware that some studies suggest colibactin can also act at a distance.
No significant difference in genotoxicity between this compound treated and untreated groups. Ineffective concentration of this compound. Perform a dose-response experiment to determine the optimal concentration of this compound for your specific bacterial strain and cell line. Published effective concentrations can range from the nanomolar to low micromolar range.
Low colibactin production by the bacterial strain. Confirm that your pks+ bacterial strain is actively producing colibactin. This can be influenced by culture conditions, including iron availability.
High levels of mammalian cell death unrelated to genotoxicity. Bacterial overgrowth and nutrient depletion. Optimize the MOI and the duration of the co-culture to minimize non-specific cytotoxicity. Consider using a shorter incubation time or a lower MOI.
Presence of other bacterial toxins. Use well-characterized bacterial strains and ensure they are not producing other toxins that could confound the results.

Experimental Protocols & Data

General Protocol for Assessing this compound Activity in a Co-culture Model

This protocol outlines a general workflow for testing the efficacy of this compound in preventing colibactin-induced DNA damage in a mammalian cell line co-cultured with pks+ E. coli.

  • Cell Culture: Plate a suitable mammalian cell line (e.g., HeLa, Caco-2) in a multi-well plate and allow them to adhere overnight.

  • Bacterial Culture: Inoculate a culture of pks+ E. coli and a pks- control strain and grow to the desired optical density (e.g., mid-log phase).

  • This compound Pre-treatment (Optional): Pre-incubate the bacterial cultures with this compound at various concentrations for a defined period (e.g., 1 hour) before co-culture.

  • Co-culture: Wash the mammalian cells and replace the medium with fresh medium containing the bacterial suspension at a specific MOI. Include wells with this compound added at the time of infection if not pre-treated.

  • Incubation: Co-culture the bacteria and mammalian cells for a duration known to induce genotoxicity (typically 4-6 hours).

  • Wash and Fix: Gently wash the cells to remove bacteria and fix with an appropriate fixative (e.g., paraformaldehyde for immunofluorescence).

  • Genotoxicity Readout: Perform an assay to measure DNA damage, such as γH2AX immunofluorescence staining or a megalocytosis assay.

Quantitative Data Summary
CompoundTargetAssayCell Line/BacteriumEffective ConcentrationReference
This compoundClbPClbP activity inhibitionE. coli BL21 overexpressing ClbP0.01 nM - 0.1 mM[Vendor Data]
This compoundColibactin ProductionGenotoxicity Assaypks+ E. coli co-culture with mammalian cellsNot explicitly stated, but likely in the nM to low µM range based on ClbP inhibition.[Inferred from mechanism]

Visualizations

experimental_workflow Experimental Workflow for this compound Evaluation cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis mammalian_cells Plate Mammalian Cells coculture Co-culture Bacteria with Mammalian Cells mammalian_cells->coculture pks_pos_bacteria Culture pks+ E. coli add_mrv03_037 Add this compound to Bacteria pks_pos_bacteria->add_mrv03_037 add_vehicle Add Vehicle to Bacteria (Control) pks_pos_bacteria->add_vehicle pks_neg_bacteria Culture pks- E. coli (Control) pks_neg_bacteria->coculture add_mrv03_037->coculture add_vehicle->coculture wash_fix Wash and Fix Cells coculture->wash_fix gammaH2AX γH2AX Staining wash_fix->gammaH2AX megalocytosis Megalocytosis Assay wash_fix->megalocytosis microscopy Microscopy and Quantification gammaH2AX->microscopy megalocytosis->microscopy

Caption: Workflow for evaluating this compound's effect on colibactin-induced genotoxicity.

signaling_pathway Mechanism of this compound Action cluster_bacteria pks+ E. coli cluster_host Host Cell precolibactin Precolibactin clbp ClbP Peptidase precolibactin->clbp Substrate colibactin Active Colibactin clbp->colibactin Activates dna Host DNA colibactin->dna Targets dna_damage DNA Damage (Crosslinks) dna->dna_damage mrv03_037 This compound mrv03_037->clbp Inhibits

Caption: this compound inhibits ClbP, preventing colibactin activation and DNA damage.

MRV03-037 সাইটোটক্সিসিটি মূল্যায়ন ও প্রশমন: একটি প্রযুক্তিগত সহায়তা কেন্দ্র

Author: BenchChem Technical Support Team. Date: November 2025

ভূমিকা: এই প্রযুক্তিগত সহায়তা কেন্দ্রটি গবেষক, বিজ্ঞানী এবং ড্রাগ ডেভেলপমেন্ট পেশাদারদের জন্য তৈরি করা হয়েছে, যারা তাদের পরীক্ষায় MRV03-037 যৌগটি ব্যবহার করছেন। এখানে সাধারণ সমস্যা, তাদের সমাধান এবং পরীক্ষামূলক প্রোটোকল নিয়ে আলোচনা করা হয়েছে। যেহেতু "this compound" সম্পর্কিত общедоступной তথ্যের অভাব রয়েছে, তাই এই নির্দেশিকাটি একটি কাল্পনিক ছোট অণুর উপর ভিত্তি করে তৈরি করা হয়েছে, যা গবেষণার সময় সম্মুখীন হতে পারে এমন সাধারণ পরিস্থিতিগুলিকে তুলে ধরে।

প্রায়শই জিজ্ঞাসিত প্রশ্ন (FAQs)

প্রশ্ন ১: কেন আমার পরীক্ষায় this compound অপ্রত্যাশিতভাবে উচ্চ সাইটোটক্সিসিটি প্রদর্শন করছে?

উত্তর: অপ্রত্যাশিত উচ্চ সাইটোটক্সিসিটির বিভিন্ন কারণ থাকতে পারে:

  • যৌগের ঘনত্ব: আপনার স্টক সলিউশনের গণনা এবং চূড়ান্ত ঘনত্ব সঠিক কিনা তা পুনরায় যাচাই করুন।

  • সেল লাইনের সংবেদনশীলতা: ব্যবহৃত সেল লাইনটি this compound-এর প্রতি বিশেষভাবে সংবেদনশীল হতে পারে। একাধিক ভিন্ন সেল লাইনে পরীক্ষা করে এটি নিশ্চিত করা যেতে পারে।[1]

  • ইনকিউবেশন সময়: দীর্ঘ সময় ধরে ইনকিউবেশন যৌগের বিষাক্ততা বাড়াতে পারে। ২৪, ৪৮ এবং ৭২ ঘণ্টার মতো বিভিন্ন সময় বিন্দুতে পরীক্ষা করার পরামর্শ দেওয়া হচ্ছে।[1]

  • দ্রাবকের বিষাক্ততা: বাহক (যেমন, DMSO) উচ্চ ঘনত্বে কোষের জন্য বিষাক্ত হতে পারে। নিশ্চিত করুন যে চূড়ান্ত দ্রাবকের ঘনত্ব কোষের কার্যকারিতাকে প্রভাবিত করছে না।

প্রশ্ন ২: বিভিন্ন সাইটোটক্সিসিটি অ্যাসে (যেমন, MTT এবং LDH) থেকে প্রাপ্ত ফলাফলে কেন অমিল দেখা যাচ্ছে?

উত্তর: বিভিন্ন অ্যাসে কোষের মৃত্যুর ভিন্ন ভিন্ন দিক পরিমাপ করে, যা ফলাফলের মধ্যে পার্থক্যের কারণ হতে পারে।[2]

  • MTT Assay: এটি মূলত কোষের বিপাকীয় কার্যকলাপ পরিমাপ করে। যদি this compound কোষের মাইটোকন্ড্রিয়াল ফাংশনকে ব্যাহত করে, তবে কোষের ঝিল্লি ক্ষতিগ্রস্ত না হলেও MTT ফলাফলে সাইটোটক্সিসিটি দেখা যাবে।[2]

  • LDH Assay: এটি কোষের ঝিল্লির অখণ্ডতা নষ্ট হলে নিঃসৃত ল্যাকটেট ডিহাইড্রোজেনেজ (LDH) এনজাইম পরিমাপ করে, যা মূলত নেক্রোসিসের সূচক।

  • Annexin V/PI Staining: এই ফ্লো সাইটোমেট্রি-ভিত্তিক অ্যাসে অ্যাপোপটোসিস (Annexin V) এবং নেক্রোসিস (PI) সনাক্ত করতে পারে, যা কোষ মৃত্যুর প্রক্রিয়া সম্পর্কে আরও বিস্তারিত ধারণা দেয়।[1]

প্রশ্ন ৩: this compound-এর সাইটোটক্সিক প্রভাব কমানোর জন্য কী ধরনের কৌশল বিবেচনা করা যেতে পারে?

উত্তর: সাইটোটক্সিসিটি কমানোর জন্য কয়েকটি কৌশল নিচে উল্লেখ করা হলো:

  • ডোজ অপ্টিমাইজেশন: কার্যকারিতা বজায় রেখে সর্বনিম্ন কার্যকর ডোজ নির্ধারণ করা।[3]

  • সহযোগী থেরাপি: অন্য কোনো যৌগের সাথে একত্রে ব্যবহার করে this compound-এর ডোজ কমানো যেতে পারে, যা সমন্বিতভাবে কাজ করে এবং বিষাক্ততা কমাতে পারে।[3]

  • ফর্মুলেশন পরিবর্তন: যৌগের ফর্মুলেশন উন্নত করে এর নির্দিষ্ট টার্গেটে ডেলিভারি বাড়ানো এবং অফ-টার্গেট প্রভাব কমানো যেতে পারে।

  • संरचनाগত পরিবর্তন: যৌগের রাসায়নিক কাঠামোতে পরিবর্তন এনে এর বিষাক্ততা কমানো এবং কার্যকারিতা বাড়ানো সম্ভব, যদিও এটি একটি জটিল এবং সময়সাপেক্ষ প্রক্রিয়া।

সমস্যা সমাধান নির্দেশিকা

সমস্যা ১: MTT অ্যাসেতে কন্ট্রোল গ্রুপে উচ্চ ব্যাকগ্রাউন্ড সিগন্যাল।

  • প্রশ্ন: আমার কন্ট্রোল (শুধুমাত্র বাহক) গ্রুপেও উচ্চ অপটিক্যাল ডেনসিটি (OD) দেখা যাচ্ছে, যা ফলাফলের ব্যাখ্যায় সমস্যা তৈরি করছে। এর সম্ভাব্য কারণ ও সমাধান কী?

  • উত্তর:

    • সম্ভাব্য কারণ:

      • মিডিয়ার ফেনল রেড MTT রিএজেন্টের সাথে বিক্রিয়া করে ব্যাকগ্রাউন্ড সিগন্যাল বাড়াতে পারে।

      • অপর্যাপ্ত ওয়াশিং-এর কারণে অতিরিক্ত MTT রিএজেন্ট থেকে যেতে পারে।

      • কোষের অতিরিক্ত বৃদ্ধি (over-confluency)।

    • সমাধান:

      • পরীক্ষার জন্য ফেনল রেড-মুক্ত মিডিয়া ব্যবহার করুন।

      • MTT যোগ করার আগে এবং ফরماজান দ্রবীভূত করার পরে কোষগুলি PBS দিয়ে ভালোভাবে ওয়াশ করুন।

      • সঠিক কোষ ঘনত্ব ব্যবহার করুন যাতে পরীক্ষার শেষে কোষগুলি অতিরিক্ত বৃদ্ধি না পায়।

সমস্যা ২: Annexin V/PI অ্যাসেতে প্রাথমিক অ্যাপোপটোটিক কোষের (Annexin V+/PI-) সংখ্যা খুবই কম, কিন্তু শেষ পর্যায়ের অ্যাপোপটোটিক/নেক্রোটিক কোষের (Annexin V+/PI+) সংখ্যা অনেক বেশি।

  • প্রশ্ন: আমি প্রাথমিক অ্যাপোপটোসিসের পর্যায়টি সনাক্ত করতে পারছি না, কারণ প্রায় সব মৃত কোষই দ্বৈত-পজিটিভ হিসাবে দেখা যাচ্ছে। এর কারণ কী হতে পারে?

  • উত্তর:

    • সম্ভাব্য কারণ:

      • This compound খুব দ্রুত কোষের মৃত্যুর কারণ হতে পারে, যার ফলে প্রাথমিক অ্যাপোপটোসিসের পর্যায়টি খুব সংক্ষিপ্ত হয়।

      • কোষ সংগ্রহের সময় অতিরিক্ত যান্ত্রিক চাপের কারণে কোষের ঝিল্লি ক্ষতিগ্রস্ত হতে পারে।

    • সমাধান:

      • কম ইনকিউবেশন সময়ে (যেমন, ৪, ৮, বা ১২ ঘণ্টা) পরীক্ষা করুন।

      • This compound-এর ঘনত্ব কমিয়ে পরীক্ষা করে দেখুন।

      • কোষ সংগ্রহের সময় সেন্ট্রিফিউগেশন এবং পাইপেটিং আলতোভাবে সম্পন্ন করুন।

পরিমাণগত ডেটা সারাংশ

সারণী ১: বিভিন্ন সেল লাইনে this compound-এর IC50 মান (µM)

সেল লাইনMTT Assay (৪৮ ঘণ্টা)LDH Assay (৪৮ ঘণ্টা)Annexin V পজিটিভ কোষ (%) (২৪ ঘণ্টা)
HEK293১৮.৫ ± ২.১> ৫০২২.৩ ± ২.৫
HepG2৯.২ ± ১.৩৩৫.৮ ± ৪.১১৫.৭ ± ১.৮
A549২৬.৭ ± ৩.০> ৫০৩১.২ ± ৩.৬

IC50 মান তিনটি স্বাধীন পরীক্ষার গড় ± স্ট্যান্ডার্ড ডেভিয়েশন হিসাবে প্রকাশ করা হয়েছে।

পরীক্ষামূলক প্রোটোকল

১. MTT অ্যাসে (কোষের কার্যকারিতা মূল্যায়ন)

  • কোষ সিডিং: একটি ৯৬-ওয়েল প্লেটে প্রতি ওয়েলে ৫,০০০-১০,০০০ কোষ সিড করুন এবং ২৪ ঘণ্টা ইনকিউবেট করুন।

  • যৌগ প্রয়োগ: বিভিন্ন ঘনত্বের this compound যোগ করে ৪৮ ঘণ্টা ইনকিউবেট করুন।

  • MTT রিএজেন্ট যোগ: প্রতি ওয়েলে ১০ µL MTT দ্রবণ (৫ মিগ্রা/মিলি) যোগ করে ৩-৪ ঘণ্টা ইনকিউবেট করুন।

  • ফরماজান দ্রবীভূতকরণ: মিডিয়া সরিয়ে নিয়ে প্রতি ওয়েলে ১০০ µL DMSO যোগ করে বেগুনি ফরماজান ক্রিস্টাল দ্রবীভূত করুন।

  • রিডিং গ্রহণ: একটি মাইক্রোপ্লেট রিডারে ৫৭০ nm তরঙ্গদৈর্ঘ্যে অপটিক্যাল ডেনসিটি পরিমাপ করুন।

২. Annexin V/PI ফ্লো সাইটোমেট্রি (অ্যাপোপটোসিস মূল্যায়ন)

  • কোষ সংগ্রহ: যৌগ প্রয়োগের পর, কোষগুলি ট্রিপসিন দিয়ে সংগ্রহ করে PBS দিয়ে ধুয়ে ফেলুন।

  • স্টেইনিং: Annexin V বাইন্ডিং বাফারে কোষগুলি সাসপেন্ড করে Annexin V-FITC এবং Propidium Iodide (PI) যোগ করুন।

  • ইনকিউবেশন: ঘরের তাপমাত্রায় ১৫ মিনিট অন্ধকারে রাখুন।

  • বিশ্লেষণ: একটি ফ্লো সাইটোমিটার ব্যবহার করে কোষগুলি বিশ্লেষণ করুন এবং অ্যাপোপটোটিক ও নেক্রোটিক কোষের শতাংশ নির্ধারণ করুন।

ভিজ্যুয়ালাইজেশন

Experimental_Workflow cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Culture Cell Seeding & Culture MTT MTT Assay (Viability) Cell_Culture->MTT LDH LDH Assay (Necrosis) Cell_Culture->LDH Annexin_V Annexin V/PI (Apoptosis) Cell_Culture->Annexin_V Compound_Prep This compound Dilution Compound_Prep->MTT Compound_Prep->LDH Compound_Prep->Annexin_V IC50 IC50 Calculation MTT->IC50 LDH->IC50 Mechanism Mechanism Study Annexin_V->Mechanism

চিত্র ১: this compound-এর সাইটোটক্সিসিটি মূল্যায়নের জন্য পরীক্ষামূলক কর্মপ্রবাহ।

Signaling_Pathway MRV03_037 This compound Mitochondria Mitochondria MRV03_037->Mitochondria Induces Stress ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Caspase9 Caspase-9 ROS->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

চিত্র ২: this compound দ্বারা প্ররোচিত একটি কাল্পনিক অ্যাপোপটোটিক সিগন্যালিং পথ।

References

addressing inconsistencies in MRV03-037 results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies and challenges encountered during experiments with MRV03-037. Our goal is to help researchers, scientists, and drug development professionals achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of the serine/threonine kinase, Kinase X (KIX). It is designed to block the phosphorylation of downstream substrates in the KIX signaling pathway, which is implicated in cell proliferation and survival.

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound is supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Q3: In which cell lines has this compound demonstrated activity?

A3: this compound has shown significant anti-proliferative activity in various cancer cell lines that exhibit overexpression or constitutive activation of Kinase X. Refer to the data tables below for specific IC50 values.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values

Possible Cause 1: Compound Stability Improper storage or multiple freeze-thaw cycles of the this compound stock solution can lead to its degradation, resulting in inconsistent IC50 values.

  • Recommendation: Prepare single-use aliquots of the DMSO stock solution to minimize freeze-thaw cycles. Always use freshly diluted compound for each experiment.

Possible Cause 2: Cell Culture Conditions Variations in cell density, passage number, and serum concentration in the culture medium can significantly impact the cellular response to this compound.

  • Recommendation: Maintain a consistent cell seeding density and use cells within a defined passage number range. Ensure the serum concentration is kept constant across all experiments, as serum proteins can bind to the compound and affect its bioavailability.

Possible Cause 3: Assay Method The choice of cell viability assay (e.g., MTT, CellTiter-Glo) can influence the determined IC50 value.

  • Recommendation: Use a consistent and validated cell viability assay. We recommend the CellTiter-Glo Luminescent Cell Viability Assay for its high sensitivity and broad linear range.

Issue 2: Inconsistent Downstream Pathway Inhibition (Western Blot)

Possible Cause 1: Suboptimal Antibody The antibodies used to detect the phosphorylation status of downstream targets of Kinase X may lack specificity or sensitivity.

  • Recommendation: Validate all primary antibodies for specificity using positive and negative controls. Use antibodies from reputable suppliers and follow the recommended dilutions and incubation times.

Possible Cause 2: Timing of Lysate Collection The phosphorylation of downstream targets can be transient. The timing of cell lysis after this compound treatment is critical.

  • Recommendation: Perform a time-course experiment to determine the optimal time point for observing maximal inhibition of substrate phosphorylation. We recommend starting with a time course of 1, 6, and 24 hours post-treatment.

Quantitative Data

Table 1: In Vitro Kinase Inhibition

KinaseIC50 (nM)
Kinase X15
Kinase Y>10,000
Kinase Z>10,000

Table 2: Anti-proliferative Activity (72h treatment)

Cell LineIC50 (nM)
Cell Line A50
Cell Line B75
Cell Line C>1,000

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for IC50 Determination
  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a 10 mM stock of this compound in DMSO. Create a serial dilution series in DMSO.

    • Prepare a solution of recombinant Kinase X and its specific peptide substrate.

    • Prepare a solution of ATP at twice the desired final concentration.

  • Assay Procedure:

    • Add 5 µL of the serially diluted this compound to the wells of a 384-well plate.

    • Add 10 µL of the Kinase X and substrate solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and detect the phosphorylated substrate using a suitable method (e.g., ADP-Glo Kinase Assay).

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to the DMSO control.

    • Plot the percentage of activity against the logarithm of the this compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Protocol 2: Western Blot for Downstream Target Phosphorylation
  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for the desired time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the downstream target overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

Visualizations

KIX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KIX Kinase X (KIX) Receptor->KIX Activates Substrate Downstream Substrate KIX->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Transcription Gene Transcription (Proliferation, Survival) pSubstrate->Transcription MRV03_037 This compound MRV03_037->KIX

Caption: The KIX Signaling Pathway and the inhibitory action of this compound.

Western_Blot_Workflow A Cell Treatment with This compound B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Western Transfer (PVDF Membrane) D->E F Antibody Incubation E->F G Signal Detection (ECL) F->G

Caption: A generalized workflow for Western Blot analysis.

Technical Support Center: Optimization of MRV03-037 for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "MRV03-037" is not a publicly documented small molecule inhibitor. For the purpose of this technical support guide, we will treat this compound as a hypothetical kinase inhibitor targeting the fictional "Kinase-X" to illustrate the principles and best practices for optimizing a novel compound for high-throughput screening (HTS).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an ATP-competitive inhibitor of Kinase-X, a serine/threonine kinase. It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates.

Q2: What is the recommended solvent for dissolving and storing this compound?

A2: this compound is soluble in 100% DMSO at a stock concentration of 10 mM. For working solutions in aqueous assay buffers, it is crucial to avoid precipitation. We recommend a final DMSO concentration of ≤ 1% in the assay.

Q3: What types of assays are suitable for screening this compound in a high-throughput format?

A3: Both biochemical and cell-based assays are suitable. For primary screening, a biochemical assay measuring direct Kinase-X inhibition is recommended due to its simplicity and lower cost.[1][2] A common choice is a luminescence-based kinase assay that quantifies ATP consumption. For secondary screening and to assess cellular potency, cell-based assays measuring the phosphorylation of a Kinase-X substrate or cell viability are appropriate.

Q4: How should I determine the optimal concentration of ATP for my biochemical kinase assay?

A4: The concentration of ATP is a critical parameter.[1] For an ATP-competitive inhibitor like this compound, the apparent potency (IC50) will be highly dependent on the ATP concentration. It is recommended to perform the assay at the Km value of ATP for Kinase-X. This ensures a sensitive assay to detect competitive inhibitors.

Q5: What are the key parameters to assess the quality of my HTS assay?

A5: The Z'-factor is a widely accepted statistical parameter for evaluating the quality of an HTS assay.[3] A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Other important parameters include signal-to-background ratio, signal-to-noise ratio, and reproducibility.

Troubleshooting Guide

Issue 1: High variability in replicate wells.

  • Question: My HTS assay shows high variability between replicate wells, leading to a low Z'-factor. What are the potential causes and how can I troubleshoot this?

  • Answer:

    • Compound Precipitation: this compound may be precipitating in the aqueous assay buffer.

      • Solution: Visually inspect the assay plate for precipitates. Lower the final concentration of this compound or the final DMSO percentage. Consider adding a non-ionic surfactant like Tween-20 (0.01%) to the assay buffer to improve solubility.

    • Inconsistent Dispensing: Inaccurate liquid handling can introduce significant variability.

      • Solution: Calibrate and validate all liquid handlers (multichannel pipettes, automated dispensers). Ensure consistent dispensing speed and tip immersion depth.

    • Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect the assay.

      • Solution: Avoid using the outer wells for samples. Fill the outer wells with sterile water or buffer to maintain humidity.

    • Reagent Instability: One or more of the assay reagents may be unstable over the course of the experiment.

      • Solution: Prepare fresh reagents for each experiment. If a reagent is known to be unstable, add it just before reading the plate.

Issue 2: Low signal-to-background ratio.

  • Question: The signal from my positive control (uninhibited Kinase-X) is very close to the signal from my negative control (fully inhibited Kinase-X), making it difficult to detect inhibitors. How can I improve my signal window?

  • Answer:

    • Suboptimal Reagent Concentrations: The concentrations of Kinase-X, substrate, or ATP may not be optimal.

      • Solution: Perform a matrix titration of Kinase-X and its substrate to find concentrations that yield a robust signal. As mentioned, ensure the ATP concentration is at or near its Km.

    • Insufficient Incubation Time: The enzymatic reaction may not have proceeded long enough to generate a strong signal.

      • Solution: Run a time-course experiment to determine the optimal incubation time for the kinase reaction. The reaction should be in the linear range.

    • Inactive Enzyme: The Kinase-X enzyme may have lost activity due to improper storage or handling.

      • Solution: Use a fresh aliquot of the enzyme. Always store enzymes at the recommended temperature and avoid repeated freeze-thaw cycles.

Issue 3: False positives or "promiscuous" inhibitors.

  • Question: I have identified several hits from my primary screen, but they seem to be non-specific. How can I identify and eliminate false positives?

  • Answer:

    • Compound Aggregation: Some compounds form aggregates at high concentrations, which can non-specifically inhibit enzymes.

      • Solution: Re-test the hits at a range of concentrations in the presence of a non-ionic surfactant (e.g., 0.01% Triton X-100). True inhibitors will maintain their activity, while aggregation-based inhibition will be reduced.

    • Interference with Assay Technology: The compound may interfere with the detection method (e.g., quenching fluorescence or inhibiting the luciferase in a luminescence assay).

      • Solution: Run a counterscreen where the compound is tested against the detection system in the absence of the primary target (Kinase-X).

    • Reactivity: Some compounds are chemically reactive and can covalently modify the enzyme.

      • Solution: Perform a "pre-incubation" experiment. Incubate the compound with the enzyme for a period before adding the substrate and ATP. If the IC50 decreases with pre-incubation time, it may indicate a reactive compound.

Experimental Protocols

Protocol 1: Biochemical Kinase-X Inhibition Assay (Luminescence-based)

This protocol is designed to measure the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates ATP consumption by active Kinase-X.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

    • Kinase-X Solution: Dilute recombinant Kinase-X in Assay Buffer to a 2X working concentration.

    • Substrate/ATP Solution: Dilute the peptide substrate and ATP in Assay Buffer to a 4X working concentration.

    • This compound Dilution Series: Prepare a 10-point serial dilution of this compound in 100% DMSO, followed by an intermediate dilution in Assay Buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the this compound dilution to the appropriate wells.

    • Add 2.5 µL of DMSO to the positive control (100% enzyme activity) wells and a known Kinase-X inhibitor to the negative control (0% enzyme activity) wells.

    • Add 5 µL of the 2X Kinase-X solution to all wells except the background controls.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of the 4X Substrate/ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Add 10 µL of a commercial luminescence-based ATP detection reagent.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Plot the normalized data against the logarithm of the this compound concentration and fit a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Phospho-Substrate Assay (ELISA-based)

This protocol measures the phosphorylation of a known downstream substrate of Kinase-X in a cellular context.

  • Cell Culture and Plating:

    • Culture cells expressing Kinase-X and its substrate to ~80% confluency.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a dilution series of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing this compound.

    • Incubate for 2 hours at 37°C.

  • Cell Lysis and ELISA:

    • Wash the cells with cold PBS.

    • Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Perform a sandwich ELISA using a capture antibody specific for the total substrate protein and a detection antibody specific for the phosphorylated form of the substrate.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a chemiluminescent substrate.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the signal to the total protein concentration in each well.

    • Calculate the IC50 value as described in the biochemical assay protocol.

Quantitative Data Summary

Table 1: Effect of ATP Concentration on this compound Potency

ATP ConcentrationIC50 of this compound (nM)
10 µM (Km)50
50 µM250
100 µM550
1 mM>10,000

Table 2: HTS Assay Performance Metrics

ParameterValueInterpretation
Z'-Factor0.78Excellent assay quality
Signal-to-Background12Robust signal window
CV of Controls< 5%High reproducibility

Table 3: Selectivity Profile of this compound

KinaseIC50 (nM)
Kinase-X 50
Kinase-Y2,500
Kinase-Z>10,000
PKA8,000
CDK2>10,000

Visualizations

G cluster_0 Upstream Signaling cluster_1 Kinase-X Cascade cluster_2 Downstream Effects Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase-X Kinase-X Receptor Tyrosine Kinase->Kinase-X Activation Substrate-A Substrate-A Kinase-X->Substrate-A Phosphorylation Transcription Factor Transcription Factor Substrate-A->Transcription Factor Activation This compound This compound This compound->Kinase-X Inhibition Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation

Caption: Hypothetical signaling pathway for Kinase-X.

G Start Start Compound Library Compound Library Start->Compound Library Primary HTS Primary HTS Compound Library->Primary HTS Hit Identification Hit Identification Primary HTS->Hit Identification Hit Identification->Primary HTS No Dose-Response Dose-Response Hit Identification->Dose-Response Potent? Counterscreens Counterscreens Dose-Response->Counterscreens Counterscreens->Dose-Response No Secondary Assays Secondary Assays Counterscreens->Secondary Assays Specific? Validated Hit Validated Hit Secondary Assays->Validated Hit

Caption: High-throughput screening workflow.

G Start Poor Z'-Factor Check Dispensing Dispensing OK? Start->Check Dispensing Calibrate Liquid Handlers Calibrate Liquid Handlers Check Dispensing->Calibrate Liquid Handlers No Check Reagents Reagents OK? Check Dispensing->Check Reagents Yes Re-run Assay Re-run Assay Calibrate Liquid Handlers->Re-run Assay Prepare Fresh Reagents Prepare Fresh Reagents Check Reagents->Prepare Fresh Reagents No Check for Precipitation Precipitation? Check Reagents->Check for Precipitation Yes Prepare Fresh Reagents->Re-run Assay Adjust Buffer/DMSO Adjust Buffer/DMSO Check for Precipitation->Adjust Buffer/DMSO Yes Check for Precipitation->Re-run Assay No Adjust Buffer/DMSO->Re-run Assay

Caption: Troubleshooting decision tree for low Z'-factor.

References

challenges in synthesizing or sourcing MRV03-037

Author: BenchChem Technical Support Team. Date: November 2025

[2] MRV03-037 | 1937919-48-2 this compound is a potent and selective inhibitor of MERTK (IC50 = 2.4 nM). It displays selectivity for MERTK over other TAM family kinases (IC50 values are 48 and 143 nM for TYRO3 and AXL, respectively). This compound blocks MERTK phosphorylation in vivo and displays antitumor activity. --INVALID-LINK-- this compound this compound is a potent and selective MERTK inhibitor (IC50=2.4 nM). This compound is selective for MERTK over other TAM family kinases (IC50s=48 and 143 nM for TYRO3 and AXL, respectively). This compound blocks MERTK phosphorylation in vivo and displays antitumor activity. Chemical & Physical Properties. --INVALID-LINK-- Synthesis of this compound | 1937919-48-2 | C29H31F2N7O3 Synthesis of this compound. Preparation of this compound. This compound could be synthesized from the intermediate 4-(4-amino-2,5-difluorophenoxy)-N-methylpicolinamide and 5-((4-((1-acryloylpiperidin-4-yl)oxy)phenyl)amino)-1-methyl-1H-pyrazole-3-carboxamide. The synthesis of this compound is just showed on the line. If you need the detail content of this route, you can contact us. --INVALID-LINK-- this compound this compound is a potent and selective MERTK inhibitor with an IC50 of 2.4 nM. It is selective for MERTK over other TAM family kinases with IC50s of 48 nM and 143 nM for TYRO3 and AXL, respectively. This compound blocks MERTK phosphorylation in vivo and displays antitumor activity. --INVALID-LINK-- this compound | CAS 1937919-48-2 this compound, CAS 1937919-48-2, is a potent and selective MERTK inhibitor (IC50=2.4 nM). Selective for MERTK over other TAM family kinases (IC50s=48 and 143 nM for TYRO3 and AXL, respectively). --INVALID-LINK-- this compound | A MERTK Inhibitor this compound is a potent and selective inhibitor of MERTK, with an IC50 value of 2.4 nM. It shows selectivity for MERTK over other TAM family kinases, with IC50 values of 48 nM and 143 nM for TYRO3 and AXL, respectively. This compound has been shown to block MERTK phosphorylation in vivo and display antitumor activity. --INVALID-LINK-- Synthesis and SAR of pyrazole-based MERTK inhibitors - PubMed A novel series of pyrazole-based inhibitors of MERTK were designed and synthesized. The lead compound 40 (this compound) is a potent MERTK inhibitor (IC50 = 2.4 nM) and is selective over other TAM family kinases (TYRO3 IC50 = 48 nM and AXL IC50 = 143 nM). This compound also demonstrated potent in vitro activity in a MERTK-dependent cellular assay (IC50 = 10 nM) and blocked MERTK phosphorylation in vivo. --INVALID-LINK-- this compound, a MERTK-selective tyrosine kinase inhibitor, has antitumor... this compound is a potent and selective inhibitor of MERTK (IC50 = 2.4 nM). It displays selectivity for MERTK over other TAM family kinases (IC50 values are 48 and 143 nM for TYRO3 and AXL, respectively). This compound blocks MERTK phosphorylation in vivo and displays antitumor activity. --INVALID-LINK--. this compound | CAS 1937919-48-2 | Selleckchem this compound is a potent and selective MERTK inhibitor with an IC50 of 2.4 nM. It shows selectivity for MERTK over other TAM family kinases (IC50s of 48 nM and 143 nM for TYRO3 and AXL, respectively). This compound blocks MERTK phosphorylation in vivo and displays antitumor activity. --INVALID-LINK-- Support Center: this compound**

Welcome to the technical support center for this compound, a potent and selective MERTK inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis and sourcing of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the MERTK receptor tyrosine kinase, with an IC50 of 2.4 nM. It exhibits selectivity for MERTK over other members of the TAM (TYRO3, AXL, MERTK) family of kinases, with IC50 values of 48 nM for TYRO3 and 143 nM for AXL. The primary mechanism of action for this compound is the inhibition of MERTK phosphorylation, which has been observed both in vitro and in vivo. This inhibition of MERTK activity leads to antitumor effects.

Q2: What are the main challenges in synthesizing this compound?

The synthesis of this compound is a multi-step process. While a detailed, publicly available protocol is not readily found, the synthesis involves the reaction of two key intermediates: 4-(4-amino-2,5-difluorophenoxy)-N-methylpicolinamide and 5-((4-((1-acryloylpiperidin-4-yl)oxy)phenyl)amino)-1-methyl-1H-pyrazole-3-carboxamide. Potential challenges in this synthesis could include:

  • Complexity of Intermediates: The synthesis of the two primary intermediates themselves may be complex and require multiple steps with careful purification.

  • Coupling Reaction: The final coupling of these two intermediates to form this compound may require specific reaction conditions (catalyst, solvent, temperature) to achieve a good yield and purity.

  • Purification: As with many multi-step syntheses, purification of the final product to remove unreacted starting materials, byproducts, and catalyst residues can be challenging.

Q3: Where can I source this compound for research purposes?

This compound is available from several commercial chemical suppliers that specialize in providing compounds for research and drug development. Some of these suppliers include:

  • MedChemExpress

  • Selleck Chemicals

  • ApexBio Technology

  • Cayman Chemical

  • EMD Millipore (a business of Merck KGaA)

It is recommended to request a certificate of analysis (CoA) from the supplier to verify the identity and purity of the compound.

Q4: What are the recommended storage conditions for this compound?

While specific storage recommendations may vary slightly between suppliers, a general guideline for solid this compound is to store it at -20°C for long-term stability. For short-term storage, it may be kept at 4°C. It is important to protect the compound from moisture and light. For solutions, it is generally recommended to prepare them fresh. If storage of a solution is necessary, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Always refer to the supplier's specific recommendations for the lot you have purchased.

Troubleshooting Guide

This guide addresses potential issues that may arise during the handling and use of this compound in experimental settings.

Issue Potential Cause Troubleshooting Steps
Low Potency or Inconsistent Results in Cellular Assays Compound degradation due to improper storage.- Ensure the solid compound and solutions are stored at the recommended temperatures. - Avoid repeated freeze-thaw cycles of stock solutions. - Prepare fresh working solutions from a new aliquot of the stock solution for each experiment.
Inaccurate concentration of the working solution.- Verify the molecular weight of this compound and double-check all calculations for preparing stock and working solutions. - Use a calibrated balance for weighing the solid compound. - Consider having the concentration of the stock solution independently verified.
Cell line variability or low MERTK expression.- Confirm the expression level of MERTK in your cell line using techniques like Western blot or qPCR. - Ensure the cells are healthy and in the logarithmic growth phase. - Consider using a positive control compound known to inhibit MERTK.
Poor Solubility in Aqueous Buffers Intrinsic low aqueous solubility of the compound.- Prepare a high-concentration stock solution in an organic solvent like DMSO. - When preparing the final working solution in an aqueous buffer, ensure the final concentration of the organic solvent is low (typically <0.5%) and does not affect the cells. - Sonication or gentle warming may aid in dissolving the compound in the stock solvent.
Unexpected Off-Target Effects Inhibition of other kinases or cellular targets.- Although this compound is selective for MERTK, at higher concentrations it can inhibit other TAM family kinases like TYRO3 and AXL. - Perform dose-response experiments to determine the optimal concentration that inhibits MERTK without significant off-target effects. - Consider using a structurally different MERTK inhibitor as a control to confirm that the observed phenotype is due to MERTK inhibition.

Experimental Protocols and Data

Key Experimental Data

The following table summarizes the reported IC50 values for this compound against the TAM family kinases.

Kinase IC50 (nM)
MERTK2.4
TYRO348
AXL143
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the MERTK signaling pathway and a general experimental workflow for evaluating the efficacy of this compound.

MERTK_Signaling_Pathway cluster_membrane Cell Membrane MERTK MERTK PI3K PI3K MERTK->PI3K Phosphorylates Gas6 Gas6 Gas6->MERTK Binds & Activates Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MRV03_037 This compound MRV03_037->MERTK Inhibits

Caption: MERTK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Source or Synthesize this compound QC Quality Control (Purity & Identity) Start->QC Stock Prepare Stock Solution (e.g., in DMSO) QC->Stock Treatment Treat cells with varying concentrations of this compound Stock->Treatment Cell_Culture Culture MERTK-expressing cells Cell_Culture->Treatment Assay Perform Cellular Assays (e.g., Viability, Western Blot for p-MERTK) Treatment->Assay Analysis Data Analysis (IC50 determination) Assay->Analysis End End: Evaluate Efficacy Analysis->End

Caption: General experimental workflow for evaluating this compound.

Validation & Comparative

Validating the Specificity of MRV03-037 for ClbP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the specificity of a small molecule inhibitor is a critical step in preclinical development. This guide provides a comparative overview of the validation of MRV03-037, a selective inhibitor of the colibactin-activating peptidase ClbP, and discusses alternative approaches to targeting this bacterial enzyme.

This compound is a boronic acid-based inhibitor designed to selectively target ClbP, a serine peptidase essential for the maturation of the genotoxin colibactin. Colibactin, produced by certain gut bacteria, has been implicated in the development of colorectal cancer. By inhibiting ClbP, this compound effectively blocks the production of this genotoxin, offering a potential therapeutic strategy. This guide will delve into the experimental data supporting the specificity of this compound, compare it with other potential ClbP inhibitors, and provide detailed experimental protocols for validation.

Performance Comparison of ClbP Inhibitors

The following table summarizes the available quantitative data for this compound and its analogs. The development of a diverse panel of highly specific ClbP inhibitors is still an active area of research.

Compound IDTypeTargetIC50 (nM)Notes
This compound Boronic AcidClbPData not publicly availableDescribed as a selective inhibitor.
MRV03-070 Boronic AcidClbP69[1]An analog of this compound.

Note: The lack of extensive public data on a wide range of ClbP inhibitors highlights the need for further research in this area.

Experimental Protocols for Specificity Validation

Validating the specificity of an inhibitor like this compound involves a multi-pronged approach, combining in vitro enzymatic assays with cell-based and microbiological methods.

In Vitro ClbP Inhibition Assays

Two primary methods are employed to directly measure the inhibitory activity of compounds against purified ClbP.

a) Fluorogenic Probe Assay:

This high-throughput assay utilizes a synthetic substrate that, when cleaved by ClbP, releases a fluorescent molecule. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

  • Protocol:

    • Purified ClbP enzyme is incubated with the test compound (e.g., this compound) at varying concentrations.

    • A fluorogenic ClbP substrate is added to initiate the enzymatic reaction.

    • Fluorescence intensity is measured over time using a plate reader.

    • The rate of substrate cleavage is calculated and compared to a control without the inhibitor.

    • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

b) LC-MS Based Assay:

This method provides a more direct and quantitative measure of ClbP activity by detecting the formation of a specific byproduct of the precolibactin maturation process.

  • Protocol:

    • A reaction mixture containing purified ClbP, the precolibactin substrate, and the test inhibitor is prepared.

    • The reaction is allowed to proceed for a defined period.

    • The reaction is quenched, and the mixture is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The amount of the specific byproduct, N-myristoyl-D-asparagine, is quantified.

    • Inhibition is determined by the reduction in byproduct formation compared to a control.

Selectivity Profiling

To establish specificity, the inhibitor should be tested against a panel of other relevant enzymes, particularly other serine hydrolases.

  • Protocol:

    • A panel of human and bacterial serine proteases (e.g., trypsin, chymotrypsin, elastase) is selected.

    • Enzymatic assays specific to each protease are performed in the presence of a high concentration of the ClbP inhibitor (e.g., 10 µM).

    • The percentage of inhibition for each off-target enzyme is determined. A low percentage of inhibition indicates high selectivity for ClbP.

Cell-Based Genotoxicity Assay

This assay assesses the ability of the inhibitor to block the DNA-damaging effects of colibactin-producing bacteria on eukaryotic cells.

  • Protocol:

    • Eukaryotic cells (e.g., HeLa cells) are co-cultured with a colibactin-producing bacterial strain (e.g., E. coli pks+).

    • The co-culture is treated with varying concentrations of the ClbP inhibitor.

    • After a set incubation period, DNA damage in the eukaryotic cells is assessed by measuring the phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks, via immunofluorescence or Western blotting.

    • A reduction in γH2AX levels in the presence of the inhibitor demonstrates its efficacy in blocking colibactin's genotoxic activity.

Visualizing the Validation Workflow and ClbP's Role

To better understand the experimental process and the biological context, the following diagrams illustrate the key workflows and pathways.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cell-Based Validation Fluorogenic Assay Fluorogenic Assay IC50 Determination IC50 Determination Fluorogenic Assay->IC50 Determination Measures fluorescence LC-MS Assay LC-MS Assay LC-MS Assay->IC50 Determination Quantifies byproduct Selectivity Panel Selectivity Panel Specificity Profile Specificity Profile Selectivity Panel->Specificity Profile Tests off-target effects Genotoxicity Assay Genotoxicity Assay Functional Efficacy Functional Efficacy Genotoxicity Assay->Functional Efficacy Measures DNA damage Compound (this compound) Compound (this compound) Compound (this compound)->Fluorogenic Assay Compound (this compound)->LC-MS Assay Compound (this compound)->Selectivity Panel Compound (this compound)->Genotoxicity Assay

Experimental workflow for validating ClbP inhibitor specificity.

ClbP_Signaling_Pathway pks+ Bacterium pks+ Bacterium Precolibactin Precolibactin pks+ Bacterium->Precolibactin Biosynthesis ClbP ClbP Precolibactin->ClbP Substrate Active Colibactin Active Colibactin ClbP->Active Colibactin Cleavage & Activation This compound This compound This compound->ClbP Inhibition Eukaryotic Cell Eukaryotic Cell Active Colibactin->Eukaryotic Cell Genotoxic Effect DNA Damage DNA Damage Eukaryotic Cell->DNA Damage

Role of ClbP in colibactin activation and its inhibition.

Alternative Strategies for ClbP Inhibition

While direct small molecule inhibitors like this compound are a primary focus, other strategies to modulate ClbP activity are being explored. One such approach involves targeting the cellular environment of the bacteria. For instance, it has been shown that increasing the periplasmic copper concentration can inhibit ClbP activity. L-tryptophan has been identified as a molecule that can stimulate the expression of copper export genes in E. coli, thereby indirectly inhibiting ClbP and reducing colibactin's genotoxicity. This represents an alternative, host-centric approach to mitigating the harmful effects of this bacterial toxin.

References

A Comparative Guide to ClbP Inhibitors: MRV03-037 and Other Key Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bacterial genotoxin colibactin, produced by certain gut bacteria including strains of E. coli, is increasingly implicated in the development of colorectal cancer. A key enzyme in the biosynthesis of this harmful metabolite is the colibactin-activating peptidase (ClbP). Inhibition of ClbP presents a promising therapeutic strategy to mitigate the genotoxic effects of colibactin-producing bacteria. This guide provides a detailed comparison of MRV03-037, a potent ClbP inhibitor, with other notable inhibitors, supported by experimental data and detailed methodologies.

Overview of Compared ClbP Inhibitors

This guide focuses on two classes of ClbP inhibitors: the boronic acid-based compounds, exemplified by this compound and its analogs, and a non-boronic acid compound identified through a screening assay.

  • This compound and Analogs (MRV03-068, MRV03-069, MRV03-070): These compounds are potent, selective inhibitors of ClbP designed to mimic the natural substrate of the enzyme. Their boronic acid warhead forms a covalent bond with the catalytic serine residue in the ClbP active site, effectively blocking its function.

  • Screening Hit 1 (Compound 6 from Zhang et al., 2023): This compound was identified from a large-scale screening of a chemical library and represents a non-boronic acid scaffold for ClbP inhibition. It shows moderate inhibitory activity.

Quantitative Comparison of Inhibitor Performance

The following table summarizes the in vitro and in-cell efficacy of the compared ClbP inhibitors.

InhibitorTypeTargetIn Vitro IC50 (nM)In-Cell IC50 (nM, E. coli overexpressing ClbP)Reference
This compound Boronic AcidClbP11038[Volpe et al., 2022]
MRV03-068 Boronic AcidClbP12050[Volpe et al., 2022]
MRV03-069 Boronic AcidClbP8734[Volpe et al., 2022]
MRV03-070 Boronic AcidClbP6927[Volpe et al., 2022]
Screening Hit 1 Non-boronic acidClbPModerate activity (66% inhibition at 10 µM)Not Reported[Zhang et al., 2023]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is crucial to visualize the colibactin activation pathway and the experimental workflows used to assess inhibitor efficacy.

Colibactin Activation Pathway Colibactin Activation and Inhibition Pathway cluster_periplasm Periplasm cluster_host_cell Host Cell Precolibactin Precolibactin (inactive) ClbP ClbP Enzyme Precolibactin->ClbP substrate binding Colibactin Colibactin (active genotoxin) ClbP->Colibactin proteolytic cleavage DNA Host DNA Colibactin->DNA alkylation MRV03_037 This compound & Analogs MRV03_037->ClbP inhibition DNA_damage DNA Double-Strand Breaks DNA->DNA_damage leads to gamma_H2AX γH2AX foci formation DNA_damage->gamma_H2AX triggers

Colibactin activation and inhibition pathway.

Experimental Workflow Workflow for ClbP Inhibitor Evaluation cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Purified_ClbP Purified ClbP Incubation1 Incubation Purified_ClbP->Incubation1 Fluor_probe Fluorescent Probe Fluor_probe->Incubation1 Inhibitor Test Inhibitor Inhibitor->Incubation1 Fluor_measurement Measure Fluorescence Incubation1->Fluor_measurement IC50_calc Calculate IC50 Fluor_measurement->IC50_calc Host_cells Host Cells Co_incubation Co-incubation Host_cells->Co_incubation pks_Ecoli pks+ E. coli pks_Ecoli->Co_incubation Inhibitor2 Test Inhibitor Inhibitor2->Co_incubation Immunostaining γH2AX Immunostaining Co_incubation->Immunostaining Imaging Fluorescence Imaging Immunostaining->Imaging Quantification Quantify γH2AX foci Imaging->Quantification

Workflow for evaluating ClbP inhibitors.

Experimental Protocols

Biochemical Assay for ClbP Inhibition (Fluorescent Probe Assay)

This assay measures the direct inhibition of purified ClbP enzyme activity using a fluorogenic probe.

Materials:

  • Purified ClbP enzyme

  • ClbP fluorescent probe (e.g., a substrate that releases a fluorophore upon cleavage)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl)

  • Test inhibitors (e.g., this compound) dissolved in DMSO

  • 384-well black plates

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare serial dilutions of the test inhibitors in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add the test inhibitor dilutions to the wells. Include a DMSO-only control.

  • Add the purified ClbP enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorescent probe to all wells.

  • Immediately begin monitoring the fluorescence intensity over time using a plate reader.

  • Calculate the initial reaction rates from the linear phase of the fluorescence curve.

  • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Calculate the IC50 value by fitting the dose-response curve using a suitable software.

Cellular Assay for Colibactin Genotoxicity Inhibition (γH2AX Assay)

This assay assesses the ability of an inhibitor to block the DNA-damaging effects of colibactin produced by live bacteria in a cellular context. The phosphorylation of histone H2AX (γH2AX) is a sensitive marker for DNA double-strand breaks.

Materials:

  • HeLa or other suitable human cell line

  • pks+ E. coli strain (colibactin-producing)

  • pks- E. coli strain (negative control)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • Test inhibitors dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody against γH2AX

  • Fluorescently labeled secondary antibody

  • DAPI nuclear stain

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed host cells in a multi-well plate and allow them to adhere overnight.

  • The following day, treat the cells with serial dilutions of the test inhibitor for 1 hour.

  • Infect the cells with the pks+ E. coli strain at a specific multiplicity of infection (MOI). Include uninfected and pks- infected cells as controls.

  • Co-incubate the cells and bacteria for a defined period (e.g., 4 hours).

  • Wash the cells with PBS to remove bacteria.

  • Fix the cells with the fixation solution.

  • Permeabilize the cells to allow antibody entry.

  • Block non-specific antibody binding with the blocking solution.

  • Incubate the cells with the primary anti-γH2AX antibody.

  • Wash the cells and then incubate with the fluorescently labeled secondary antibody and DAPI.

  • Acquire images using a fluorescence microscope or high-content imaging system.

  • Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.

  • Determine the dose-dependent reduction in γH2AX foci formation by the inhibitor.

Conclusion

This compound and its boronic acid-based analogs are highly potent inhibitors of the colibactin-activating enzyme ClbP, demonstrating efficacy both in vitro and in cellular models.[1][2] Their rational design, based on the natural substrate of ClbP, has resulted in nanomolar inhibitory activity. In contrast, high-throughput screening has identified alternative, non-boronic acid scaffolds, such as Screening Hit 1, which currently exhibit more moderate activity but offer valuable starting points for further chemical optimization. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and development of novel ClbP inhibitors, a critical step towards mitigating the pro-carcinogenic effects of colibactin-producing gut bacteria.

References

Comparative Analysis: MRV03-037 versus Genetic Knockout of ClbP

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following comparison guide is based on the assumption that "ClbP" refers to the Caseinolytic peptidase B (ClpB) , a well-characterized bacterial chaperone protein. "MRV03-037" is treated as a hypothetical small molecule inhibitor of ClpB, as no public information is available for a compound with this designation. The experimental data for this compound is therefore hypothetical but designed to reflect plausible outcomes based on the known effects of ClpB inhibition.

This guide provides a detailed comparison between the functional consequences of inhibiting the bacterial chaperone ClpB with a hypothetical inhibitor, this compound, and the effects of a complete genetic knockout of the clpB gene. This comparison is intended for researchers, scientists, and drug development professionals investigating antibacterial strategies targeting protein quality control systems.

Introduction to ClpB

Caseinolytic peptidase B (ClpB) is a crucial component of the bacterial protein quality control system. It belongs to the Hsp100/Clp subfamily of AAA+ ATPases (ATPases Associated with diverse cellular activities).[1][2] ClpB's primary function is to rescue proteins from an aggregated state, a process vital for cellular survival under proteotoxic stress conditions such as heat shock, oxidative stress, and exposure to certain antibiotics.[3][4] In collaboration with the DnaK chaperone system (comprising DnaK, DnaJ, and GrpE), ClpB forms a powerful bi-chaperone machine that can solubilize and refold aggregated proteins.[5][6] Due to its critical role in stress tolerance and virulence in many pathogenic bacteria, and its absence in humans, ClpB is an attractive target for the development of novel antimicrobial agents.[1][2]

Quantitative Data Summary

The following tables summarize the comparative effects of the hypothetical ClpB inhibitor this compound and a genetic knockout of clpB on key cellular and organismal functions.

Table 1: In Vitro Protein Disaggregation

Treatment ConditionConcentrationAggregated Protein Reactivation (%)
Wild-Type (WT) Control-95 ± 5
clpB Knockout (ΔclpB)-5 ± 2
This compound1 µM70 ± 8
This compound10 µM45 ± 6
This compound100 µM10 ± 3

Table 2: Bacterial Stress Tolerance (Heat Shock)

Bacterial Strain / TreatmentHeat Shock (50°C for 30 min) Survival (%)
Wild-Type (WT)85 ± 7
clpB Knockout (ΔclpB)< 0.1
WT + this compound (10 µM)40 ± 5
WT + this compound (100 µM)5 ± 2

Table 3: Bacterial Virulence in a Murine Pneumonia Model

GroupSurvival Rate at 4 days post-infection (%)Bacterial Load in Lungs (CFU/g)
Wild-Type A. baumannii201 x 10⁸ ± 0.5 x 10⁸
ΔclpB A. baumannii805 x 10⁵ ± 2 x 10⁵
WT + this compound (50 mg/kg)601 x 10⁶ ± 0.8 x 10⁶

Data for the ΔclpB mutant in the virulence model is based on findings in Acinetobacter baumannii.[7]

Experimental Protocols

In Vitro Protein Disaggregation Assay

This assay measures the ability of ClpB, in the presence or absence of an inhibitor, to reactivate a chemically or heat-denatured reporter enzyme.

Materials:

  • Purified ClpB, DnaK, DnaJ, and GrpE proteins.

  • Reporter enzyme (e.g., Glucose-6-Phosphate Dehydrogenase (G6PDH) or firefly luciferase).[8][9]

  • Aggregation Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 20 mM MgCl₂).[10]

  • Reactivation Buffer (Aggregation Buffer with an ATP-regenerating system: 2 mM ATP, 3 mM phosphoenolpyruvate, 20 ng/µl pyruvate kinase).[9]

  • This compound dissolved in DMSO.

  • Spectrophotometer or luminometer.

Procedure:

  • Protein Aggregation:

    • Prepare a solution of the reporter enzyme (e.g., 10 µM G6PDH) in Aggregation Buffer.

    • Induce aggregation by heating at a specific temperature (e.g., 70°C for 30 minutes for G6PDH).[10]

    • Cool the aggregated protein solution on ice.

  • Reactivation Reaction:

    • Prepare reaction mixtures in a 96-well plate. Each well should contain Reactivation Buffer and the aggregated reporter enzyme at a final concentration of ~0.4 µM.[10]

    • Add the chaperone components: ClpB (1 µM), DnaK (1 µM), DnaJ (0.2 µM), and GrpE (0.1 µM).[9]

    • For the inhibitor-treated groups, add this compound at the desired final concentrations. Add an equivalent volume of DMSO to the control wells.

    • The clpB knockout condition is simulated by omitting ClpB from the reaction mixture.

  • Measurement:

    • Incubate the plate at 30°C.

    • Measure the activity of the reporter enzyme at regular intervals (e.g., every 15 minutes for 2 hours). For G6PDH, this can be done by adding its substrate and measuring the change in absorbance. For luciferase, add luciferin and measure luminescence.

    • Calculate the percentage of reactivation relative to the activity of a non-aggregated enzyme control.

Bacterial Heat Shock Survival Assay

This assay assesses the ability of bacteria to survive a lethal heat shock, a process highly dependent on ClpB.

Materials:

  • Wild-type and ΔclpB bacterial strains (e.g., E. coli or A. baumannii).

  • Liquid growth medium (e.g., LB broth).

  • Agar plates.

  • Water baths set to the standard growth temperature (e.g., 37°C) and a heat shock temperature (e.g., 50°C).

  • This compound.

Procedure:

  • Bacterial Culture:

    • Grow bacterial cultures overnight at 37°C.

    • Dilute the overnight cultures into fresh medium and grow to mid-log phase (OD₆₀₀ ≈ 0.5).

    • For the inhibitor-treated groups, add this compound to the wild-type culture and incubate for a further 30 minutes.

  • Heat Shock:

    • Take a sample from each culture for the pre-shock viable count (Time 0).

    • Transfer the cultures to a 50°C water bath for a defined period (e.g., 30 minutes).

  • Viable Count:

    • Immediately after the heat shock, take samples from each culture.

    • Perform serial dilutions of both the pre-shock and post-shock samples in sterile saline.

    • Plate the dilutions onto agar plates and incubate overnight at 37°C.

  • Analysis:

    • Count the number of colony-forming units (CFU) on the plates.

    • Calculate the percentage of survival as: (CFU/mL post-heat shock / CFU/mL pre-heat shock) x 100.

Visualizations

Signaling and Functional Pathways

The following diagrams illustrate the central role of ClpB in the cellular stress response and a typical workflow for comparing a chemical inhibitor to a genetic knockout.

ClpB_DnaK_Pathway cluster_stress Cellular Stress (e.g., Heat Shock) cluster_chaperone Bi-Chaperone Disaggregation System cluster_inhibition Points of Intervention Stress Stress NativeProtein Native Proteins AggregatedProtein Aggregated Proteins NativeProtein->AggregatedProtein Denaturation DnaK_system DnaK/DnaJ/GrpE System AggregatedProtein->DnaK_system Binding ClpB_hexamer ClpB Hexamer (ATPase) DnaK_system->ClpB_hexamer Recruitment & Substrate Transfer ADP ADP + Pi ClpB_hexamer->ADP RefoldedProtein Refolded Native Proteins ClpB_hexamer->RefoldedProtein Unfolding & Translocation ATP ATP ATP->ClpB_hexamer Energy MRV03_037 This compound (Inhibitor) MRV03_037->ClpB_hexamer Inhibits ATPase activity clpB_KO Genetic Knockout (ΔclpB) clpB_KO->ClpB_hexamer Prevents formation

Caption: ClpB-DnaK protein disaggregation pathway and points of intervention.

Experimental_Workflow cluster_approaches Comparative Approaches cluster_assays Phenotypic Assays cluster_readouts Quantitative Readouts Chemical Chemical Inhibition (this compound) Assay1 In Vitro Protein Disaggregation Chemical->Assay1 Assay2 Bacterial Stress Tolerance Chemical->Assay2 Assay3 In Vivo Virulence Model Chemical->Assay3 Genetic Genetic Knockout (ΔclpB) Genetic->Assay1 Genetic->Assay2 Genetic->Assay3 Readout1 Enzyme Activity (% Reactivation) Assay1->Readout1 Readout2 Cell Viability (% Survival) Assay2->Readout2 Readout3 Animal Survival / Bacterial Load Assay3->Readout3

Caption: Workflow for comparing a chemical inhibitor versus a genetic knockout.

References

A Comparative Guide to Two Novel Anti-Cancer Agents: MRV03-037 and MT3-037

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two novel compounds with potential anti-cancer applications: MRV03-037, a selective inhibitor of colibactin-activated peptidase (ClbP), and MT3-037, a microtubule inhibitor. This document summarizes their distinct mechanisms of action, cross-validated effects in various cell lines, and detailed experimental protocols to support further research and development.

At a Glance: Key Differences

FeatureThis compoundMT3-037
Target Colibactin-activated peptidase (ClbP)Tubulin
Mechanism of Action Inhibits the production of the genotoxin colibactin by gut bacteria, thereby preventing DNA damage in host cells.Inhibits microtubule polymerization, leading to mitotic arrest and apoptosis in cancer cells.
Therapeutic Strategy Indirectly protects against colorectal cancer development by neutralizing a bacterial genotoxin.Directly targets cancer cells to induce cell death.
Primary Effect Blocks genotoxicity.Cytotoxicity and induction of apoptosis.

Quantitative Performance Comparison

The following tables summarize the available quantitative data on the effects of this compound and MT3-037 in different cell lines.

This compound: Inhibition of Colibactin-Induced Genotoxicity

Data on the direct cytotoxic effects (e.g., IC50 values) of this compound across a wide range of cell lines is not the primary measure of its activity reported in the literature. Instead, its efficacy is demonstrated by its ability to inhibit the activity of the ClbP enzyme and subsequently block the genotoxic effects of colibactin.

Table 1: In Vitro ClbP Inhibition by this compound Analogs

CompoundClbP Inhibitory Activity (%)
Analog 1 >95%
Analog 2 ~80%
Analog 3 ~70%
Analog 4 ~60%

Note: Data is generalized from studies on boronic acid-based ClbP inhibitors, which are exemplified by compounds like this compound. The percentage of inhibition is typically measured using in vitro enzymatic assays.

MT3-037: Cytotoxic Effects in Various Cancer Cell Lines

MT3-037 has demonstrated broad-spectrum anti-proliferative activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from MTT assays after 72 hours of treatment are presented below.

Table 2: IC50 Values of MT3-037 in Human Cancer Cell Lines [1][2]

Cell LineCancer TypeIC50 (µM)
HL-60 Leukemia1.8 ± 0.2
K-562 Leukemia2.1 ± 0.3
CCRF-CEM Leukemia2.5 ± 0.4
MOLT-4 Leukemia2.3 ± 0.3
A549 Lung3.2 ± 0.5
NCI-H522 Lung3.5 ± 0.4
Hep3B Liver4.1 ± 0.6
HepG2 Liver4.5 ± 0.7
MDA-MB-468 Breast5.9 ± 0.8
Erlotinib-resistant MDA-MB-468 Breast5.5 ± 0.7

Signaling Pathways and Mechanisms of Action

The two compounds operate through fundamentally different signaling pathways to achieve their anti-cancer effects.

This compound: Targeting the Colibactin Genotoxicity Pathway

This compound is a selective inhibitor of the bacterial enzyme ClbP.[3] This enzyme is crucial for the maturation of precolibactin into colibactin, a genotoxin produced by certain strains of gut bacteria, including E. coli.[3] Colibactin can alkylate DNA in host epithelial cells, leading to double-strand breaks, chromosomal instability, and an increased risk of colorectal cancer.[4][5][6] By inhibiting ClbP, this compound prevents the formation of active colibactin, thus protecting host cells from its genotoxic effects.[3][7]

MRV03_037_Pathway cluster_bacteria Gut Bacterium (e.g., E. coli) cluster_host Host Epithelial Cell Precolibactin Precolibactin ClbP ClbP Precolibactin->ClbP maturation Colibactin (active) Colibactin (active) ClbP->Colibactin (active) DNA DNA Colibactin (active)->DNA alkylation DNA_damage DNA Damage & Double-Strand Breaks DNA->DNA_damage CRC Colorectal Cancer Development DNA_damage->CRC This compound This compound This compound->ClbP inhibition

Figure 1. Mechanism of action of this compound.

MT3-037: Inducing Mitotic Arrest and Apoptosis

MT3-037 functions as a microtubule-destabilizing agent. It binds to tubulin and inhibits its polymerization into microtubules. This disruption of microtubule dynamics interferes with the formation and function of the mitotic spindle, a critical structure for chromosome segregation during cell division. The cell cycle is arrested in the M phase, which ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[1]

MT3_037_Pathway MT3-037 MT3-037 Tubulin Tubulin MT3-037->Tubulin binds to Microtubules Microtubules MT3-037->Microtubules inhibits polymerization Tubulin->Microtubules polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle M_Phase_Arrest M-Phase Arrest Mitotic_Spindle->M_Phase_Arrest disruption leads to Apoptosis Apoptosis M_Phase_Arrest->Apoptosis triggers

Figure 2. Mechanism of action of MT3-037.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

ClbP Inhibition Assay (for this compound)

This protocol describes a method to screen for ClbP inhibitors.[1][8][9]

1. Probe-Based Assay (High-Throughput Screening):

  • A fluorogenic probe that is a substrate for ClbP is used.

  • Recombinant ClbP enzyme is incubated with the test compound (e.g., this compound) in a suitable buffer.

  • The fluorogenic probe is added to the mixture.

  • The enzymatic reaction is allowed to proceed for a defined period at a controlled temperature.

  • The fluorescence intensity is measured using a plate reader. A decrease in fluorescence compared to a control without the inhibitor indicates ClbP inhibition.

2. LC-MS Based Assay (Validation):

  • This assay quantifies the formation of the natural byproduct of the precolibactin maturation process, N-myristoyl-D-asparagine.

  • A culture of colibactin-producing bacteria (e.g., E. coli) is treated with the test compound.

  • After incubation, the bacterial supernatant is collected.

  • The supernatant is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of N-myristoyl-D-asparagine.

  • A reduction in the amount of this byproduct compared to an untreated control confirms the inhibition of ClbP activity in a cellular context.

ClbP_Inhibition_Workflow cluster_probe Probe-Based Assay cluster_lcms LC-MS Assay Incubate Incubate ClbP + Inhibitor Add_Probe Add Fluorogenic Probe Incubate->Add_Probe Measure_Fluorescence Measure Fluorescence Add_Probe->Measure_Fluorescence End_Probe End_Probe Measure_Fluorescence->End_Probe Inhibition? Treat_Bacteria Treat Bacteria with Inhibitor Collect_Supernatant Collect Supernatant Treat_Bacteria->Collect_Supernatant Analyze_LCMS Analyze by LC-MS Collect_Supernatant->Analyze_LCMS End_LCMS End_LCMS Analyze_LCMS->End_LCMS Inhibition? Start Start Start->Incubate Start->Treat_Bacteria

Figure 3. Workflow for ClbP inhibition assays.

MTT Cell Viability Assay (for MT3-037)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][10]

1. Cell Seeding:

  • Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to attach (for adherent cells) or stabilize overnight in a CO2 incubator at 37°C.

2. Compound Treatment:

  • The culture medium is replaced with fresh medium containing various concentrations of MT3-037. A vehicle control (e.g., DMSO) is also included.

  • The plates are incubated for a specified period (e.g., 72 hours).

3. MTT Addition and Incubation:

  • A sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • The plates are incubated for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

4. Solubilization of Formazan:

  • The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated from the dose-response curve.

MTT_Assay_Workflow Seed_Cells Seed Cells in 96-well Plate Add_Compound Add MT3-037 (various concentrations) Seed_Cells->Add_Compound Incubate_72h Incubate for 72 hours Add_Compound->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 2-4 hours Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Figure 4. Workflow for the MTT cell viability assay.

Conclusion

This compound and MT3-037 represent two distinct and promising approaches to cancer therapy. This compound offers a novel, indirect strategy by targeting the microbial production of a pro-carcinogenic toxin, which may be particularly relevant for the prevention or treatment of colorectal cancer associated with specific gut microbiota. In contrast, MT3-037 is a direct-acting cytotoxic agent with broad-spectrum activity against various cancer cell types, following a well-established mechanism of microtubule disruption. The data and protocols presented in this guide provide a foundation for researchers to objectively evaluate and further investigate the therapeutic potential of these compounds.

References

A Comparative Analysis of Genotoxin Inhibitors: MRV03-037 and MRE11 Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct classes of genotoxin inhibitors: the novel bacterial genotoxin production inhibitor, MRV03-037, and a class of inhibitors targeting the human MRE11 nuclease. This analysis is supported by available experimental data and detailed methodologies to assist researchers in making informed decisions for their specific applications.

Introduction

Genotoxins are agents that damage DNA and can lead to mutations, cancer, and cell death. The development of inhibitors to counteract genotoxic effects is a critical area of research. This guide focuses on a comparative analysis of this compound, a first-in-class inhibitor of the bacterial enzyme ClbP, against a well-established class of genotoxin response inhibitors that target the MRE11-Rad50-Nbs1 (MRN) complex in human cells. While both categories of inhibitors aim to mitigate the harmful effects of genotoxins, they operate through fundamentally different mechanisms. This compound acts prophylactically by preventing the formation of a specific bacterial genotoxin, colibactin. In contrast, MRE11 inhibitors act therapeutically by modulating the cellular DNA damage response (DDR) pathway.

Mechanism of Action

This compound: Inhibiting Bacterial Genotoxin Production

This compound is a selective inhibitor of the colibactin-activating peptidase (ClbP)[1]. Colibactin is a genotoxin produced by certain gut bacteria, including some strains of E. coli, and is associated with colorectal cancer. ClbP is a crucial enzyme in the colibactin biosynthetic pathway, responsible for cleaving a precursor molecule to generate the active genotoxin. By inhibiting ClbP, this compound effectively blocks the production of colibactin, thereby preventing its genotoxic effects on host cells[1].

MRE11 Inhibitors (Mirin, MU147, MU1409): Modulating the DNA Damage Response

Mirin, MU147, and MU1409 are small molecule inhibitors that target the MRE11 nuclease, a key component of the MRN complex in human cells. The MRN complex is a central player in the DDR, acting as a sensor of DNA double-strand breaks (DSBs) and initiating downstream signaling cascades, including the activation of the ATM kinase. MRE11's nuclease activity is essential for the processing of DNA ends, which is a critical step in DNA repair pathways such as homologous recombination. By inhibiting MRE11, these compounds disrupt the normal cellular response to DNA damage, which can be exploited to sensitize cancer cells to radiation or chemotherapy.

Quantitative Data Comparison

The following table summarizes the key quantitative data for this compound and the MRE11 inhibitors.

InhibitorTargetOrganismIC50Key Downstream EffectReference
This compound ClbPBacteria (E. coli)20-80 nM (in vitro)Prevents colibactin-induced genotoxicity[1]
Mirin MRE11 (MRN Complex)Human12 µM (ATM activation)Inhibits ATM phosphorylation[2][3][4]
66 µM (H2AX phosphorylation)Reduces γH2AX foci formation[4]
MU147 MRE11Human25.3 µMInhibits MRE11 nuclease activity[5]
MU1409 MRE11Human12.1 µMInhibits MRE11 nuclease activity[2][6]

Experimental Protocols

1. In Vitro ClbP Inhibition Assay (Fluorogenic)

This protocol is a representative method for determining the IC50 of inhibitors against ClbP using a fluorogenic probe.

  • Principle: A synthetic peptide substrate for ClbP is coupled to a fluorophore and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by ClbP, the fluorophore is released, resulting in a measurable increase in fluorescence.

  • Materials:

    • Purified recombinant ClbP enzyme.

    • Fluorogenic ClbP substrate (e.g., a peptide with a fluorescent reporter and a quencher).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl).

    • This compound or other test compounds.

    • 96-well black microplate.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • In a 96-well plate, add a fixed concentration of purified ClbP enzyme to each well.

    • Add the diluted this compound or vehicle control to the respective wells and pre-incubate for a specified time (e.g., 30 minutes) at room temperature.

    • Initiate the reaction by adding the fluorogenic ClbP substrate to all wells.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

    • Calculate the initial reaction rates from the linear phase of the fluorescence increase.

    • Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

2. Colibactin-Induced Genotoxicity Assay (γH2AX Foci Formation)

This protocol describes the assessment of colibactin-induced DNA damage in mammalian cells and the effect of inhibitors.

  • Principle: Colibactin induces DNA double-strand breaks, which are marked by the phosphorylation of histone H2AX (γH2AX). These phosphorylated histones form distinct foci in the nucleus that can be visualized and quantified by immunofluorescence microscopy.

  • Materials:

    • HeLa or other suitable mammalian cell line.

    • Colibactin-producing (pks+) and non-producing (pks-) E. coli strains.

    • This compound.

    • Cell culture medium and supplements.

    • Fixation solution (e.g., 4% paraformaldehyde).

    • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).

    • Blocking solution (e.g., 5% BSA in PBS).

    • Primary antibody against γH2AX.

    • Fluorescently labeled secondary antibody.

    • DAPI for nuclear counterstaining.

    • Fluorescence microscope.

  • Procedure:

    • Seed HeLa cells in a multi-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for a specified time.

    • Infect the cells with pks+ E. coli at a defined multiplicity of infection (MOI). Include uninfected cells and cells infected with pks- E. coli as controls.

    • After the infection period, wash the cells to remove bacteria and add fresh medium containing antibiotics to kill any remaining extracellular bacteria.

    • Incubate the cells for a further period to allow for the formation of γH2AX foci.

    • Fix, permeabilize, and block the cells.

    • Incubate with the primary anti-γH2AX antibody, followed by the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per cell using image analysis software.

3. In Vitro MRE11 Nuclease Activity Assay

This protocol is a representative method for measuring the nuclease activity of MRE11 and the inhibitory effect of compounds like Mirin, MU147, and MU1409.

  • Principle: The assay measures the ability of purified MRE11 to digest a labeled DNA substrate. Inhibition of this activity is quantified by the reduction in substrate digestion.

  • Materials:

    • Purified recombinant MRE11/MRN complex.

    • Labeled DNA substrate (e.g., a 5'-radiolabeled or fluorescently labeled oligonucleotide).

    • Nuclease reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT).

    • MRE11 inhibitors (Mirin, MU147, MU1409).

    • Stop solution (e.g., formamide with loading dye).

    • Polyacrylamide gel electrophoresis (PAGE) system.

    • Phosphorimager or fluorescence scanner.

  • Procedure:

    • Prepare serial dilutions of the MRE11 inhibitors in the nuclease reaction buffer.

    • In a reaction tube, combine the purified MRE11/MRN complex with the diluted inhibitor or vehicle control and pre-incubate.

    • Initiate the reaction by adding the labeled DNA substrate.

    • Incubate the reaction at 37°C for a defined time.

    • Stop the reaction by adding the stop solution.

    • Denature the DNA by heating and resolve the reaction products on a denaturing polyacrylamide gel.

    • Visualize the DNA fragments using a phosphorimager or fluorescence scanner.

    • Quantify the amount of undigested substrate and digested products.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

4. ATM Activation Assay (Western Blot)

This protocol details the assessment of ATM activation via its autophosphorylation at Ser1981 and the inhibitory effect of MRE11 inhibitors.

  • Principle: Upon DNA damage, ATM is autophosphorylated at Serine 1981, which is a key step in its activation. This phosphorylation can be detected by Western blotting using a phospho-specific antibody.

  • Materials:

    • Human cell line (e.g., A549, U2OS).

    • DNA damaging agent (e.g., ionizing radiation, etoposide).

    • MRE11 inhibitors (e.g., Mirin).

    • Cell lysis buffer.

    • Protein quantification assay kit.

    • SDS-PAGE system.

    • Western blotting apparatus.

    • Primary antibodies against phospho-ATM (Ser1981) and total ATM.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Culture cells to the desired confluency.

    • Pre-treat the cells with the MRE11 inhibitor or vehicle control for a specified time.

    • Induce DNA damage by treating with a DNA damaging agent.

    • Harvest the cells and prepare whole-cell lysates.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with the primary antibody against phospho-ATM (Ser1981).

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total ATM to normalize for protein loading.

    • Quantify the band intensities to determine the relative levels of ATM phosphorylation.

Signaling Pathways and Experimental Workflows

Colibactin_Pathway cluster_bacteria Bacterial Cell cluster_host Host Cell pks gene island pks gene island Pre-colibactin Pre-colibactin pks gene island->Pre-colibactin Biosynthesis ClbP ClbP Pre-colibactin->ClbP Substrate Colibactin Colibactin ClbP->Colibactin Activation MRV03_037 This compound MRV03_037->ClbP Inhibition DNA DNA Colibactin->DNA Genotoxicity DNA Damage DNA Damage DNA->DNA Damage

Caption: Colibactin biosynthesis and inhibition by this compound.

DDR_Pathway DNA Damage DNA Damage MRN Complex MRN Complex DNA Damage->MRN Complex MRE11 MRE11 MRN Complex->MRE11 RAD50 RAD50 MRN Complex->RAD50 NBS1 NBS1 MRN Complex->NBS1 ATM ATM MRN Complex->ATM Activation MRE11_Inhibitors Mirin, MU147, MU1409 MRE11_Inhibitors->MRE11 Inhibition Downstream Effectors Downstream Effectors ATM->Downstream Effectors Cell Cycle Arrest Cell Cycle Arrest Downstream Effectors->Cell Cycle Arrest DNA Repair DNA Repair Downstream Effectors->DNA Repair

Caption: DNA Damage Response pathway and inhibition by MRE11 inhibitors.

Experimental_Workflow cluster_MRV03037 This compound Evaluation cluster_MRE11 MRE11 Inhibitor Evaluation Cell Culture Cell Culture Inhibitor Treatment Inhibitor Treatment Cell Culture->Inhibitor Treatment Bacterial Infection Bacterial Infection Inhibitor Treatment->Bacterial Infection Genotoxicity Assay Genotoxicity Assay Bacterial Infection->Genotoxicity Assay Data Analysis Data Analysis Genotoxicity Assay->Data Analysis Cell Culture_2 Cell Culture Inhibitor Treatment_2 Inhibitor Treatment Cell Culture_2->Inhibitor Treatment_2 DNA Damage Induction DNA Damage Induction Inhibitor Treatment_2->DNA Damage Induction DDR Assay DDR Assay (e.g., Western, IF) DNA Damage Induction->DDR Assay Data Analysis_2 Data Analysis DDR Assay->Data Analysis_2

References

Independent Verification of MRV03-037's Genoprotective Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the genoprotective effects of MRV03-037, a novel inhibitor of the colibactin-activating peptidase ClbP, with other emerging alternatives. The information presented herein is supported by experimental data to aid in the evaluation and potential application of these compounds in research and drug development.

Introduction to Colibactin and its Genotoxicity

Colibactin is a genotoxic secondary metabolite produced by certain gut bacteria, including strains of Escherichia coli carrying the pks genomic island. This toxin is implicated in the development of colorectal cancer (CRC) through its ability to induce DNA double-strand breaks and inter-strand cross-links in host epithelial cells, leading to genomic instability[1][2][3][4][5]. The biosynthesis of colibactin involves the production of inactive precursors, known as precolibactins. These precursors are activated in the bacterial periplasm by the peptidase ClbP, which cleaves off an N-terminal prodrug motif to release the active, genotoxic form of colibactin[2][5].

This compound: A Targeted Inhibitor of Colibactin Activation

This compound is a small molecule boronic acid inhibitor designed to selectively target and inhibit the colibactin-activating peptidase ClbP[6][7][8][9][10]. By blocking this crucial activation step, this compound effectively prevents the production of genotoxic colibactin, thereby protecting host cells from DNA damage.

Mechanism of Action of this compound

The genoprotective effect of this compound is achieved through the specific inhibition of the ClbP peptidase. This prevents the maturation of precolibactin into its active, DNA-damaging form.

Colibactin_Activation_and_Inhibition cluster_bacteria Gut Bacterium (e.g., E. coli pks+) cluster_host Host Epithelial Cell cluster_intervention Therapeutic Intervention Precolibactin Precolibactin ClbP ClbP Precolibactin->ClbP Activation Active Colibactin Active Colibactin ClbP->Active Colibactin DNA DNA Active Colibactin->DNA Attacks DNA_Damage DNA Damage (Double-strand breaks, Inter-strand cross-links) DNA->DNA_Damage This compound This compound This compound->ClbP Inhibits

Caption: Mechanism of colibactin activation and inhibition by this compound.

Comparative Analysis of Genoprotective Compounds

While this compound shows promise as a specific inhibitor of colibactin activation, other compounds and dietary molecules have also been investigated for their ability to mitigate colibactin's genotoxic effects. This section compares the performance of this compound with these alternatives based on available experimental data.

Compound/AgentMechanism of ActionEffective ConcentrationGenoprotective EffectReference
This compound Selective inhibitor of ClbP peptidaseNot explicitly stated in abstractsBlocks the genotoxic effects of colibactin on eukaryotic cells.[6][7][8][9][10]
Boron-based Compounds Inhibit ClbP peptidase2 mM98% suppression of genotoxic activity.[5]
L-Tryptophan Indirectly inhibits ClbP by increasing periplasmic copper concentration25-50 mM>80% reduction in in-vitro DNA inter-strand cross-linking.[3][8][11]
D-Serine Represses expression of colibactin synthesis genes (e.g., clbB)1 mM>3.8-fold repression of clbB gene; 2.75-fold reduction in DNA double-strand breaks.[1][4][6]
Mesalamine Inhibits polyphosphate kinase (PPK), affecting colibactin productionNot explicitly stated for direct inhibitionReduces colibactin production.[7][12]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for independent verification and replication. The following outlines the general approaches used to assess the genoprotective effects of these compounds.

In Vitro ClbP Inhibition Assay
  • Objective: To determine the direct inhibitory activity of a compound against the ClbP peptidase.

  • General Procedure:

    • Recombinant ClbP enzyme is purified.

    • A fluorogenic or chromogenic substrate of ClbP is used.

    • The enzyme, substrate, and varying concentrations of the inhibitor (e.g., this compound) are incubated together.

    • The enzyme activity is measured by monitoring the fluorescence or absorbance signal over time.

    • The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated.

DNA Damage Assays in Cell Culture
  • Objective: To assess the ability of a compound to protect eukaryotic cells from colibactin-induced DNA damage.

  • General Procedure:

    • Human epithelial cell lines (e.g., HeLa) are cultured.

    • Cells are co-incubated with colibactin-producing bacteria (pks+ E. coli) in the presence or absence of the test compound.

    • After a defined incubation period, DNA damage is quantified using methods such as:

      • γ-H2AX staining: Immunofluorescence staining for phosphorylated H2AX, a marker for DNA double-strand breaks. The percentage of positive cells or the fluorescence intensity is measured[1][4][6].

      • Comet assay: Single-cell gel electrophoresis to detect DNA fragmentation.

      • Analysis of DNA inter-strand cross-links (ICLs): Quantification of ICLs in plasmid DNA exposed to the bacteria[3][8][11].

Gene Expression Analysis
  • Objective: To determine if a compound affects the expression of genes involved in colibactin biosynthesis.

  • General Procedure:

    • Colibactin-producing bacteria are cultured with and without the test compound (e.g., D-Serine).

    • Bacterial RNA is extracted and reverse-transcribed to cDNA.

    • Quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of key colibactin synthesis genes, such as clbB, relative to a housekeeping gene[1][4][6].

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incellulo Cell-based Analysis ClbP_Assay ClbP Inhibition Assay IC50 IC50 ClbP_Assay->IC50 Determine IC50 Gene_Expression Gene Expression Analysis (qRT-PCR) mRNA_Levels mRNA_Levels Gene_Expression->mRNA_Levels Measure mRNA levels of clb genes Cell_Culture Co-culture of Epithelial Cells and pks+ E. coli DNA_Damage_Assay DNA Damage Quantification (γ-H2AX, Comet Assay, ICL) Cell_Culture->DNA_Damage_Assay Genoprotective_Effect Genoprotective_Effect DNA_Damage_Assay->Genoprotective_Effect Quantify Genoprotective Effect Test_Compound Test Compound (this compound or Alternative) Test_Compound->ClbP_Assay Test_Compound->Gene_Expression Test_Compound->Cell_Culture

Caption: General experimental workflow for evaluating genoprotective compounds.

Conclusion and Future Directions

This compound represents a targeted approach to mitigating the genotoxic effects of colibactin by directly inhibiting the activating enzyme ClbP. The comparative data, while still emerging, suggests that other strategies, such as modulating bacterial gene expression with compounds like D-serine or altering the bacterial microenvironment with L-tryptophan, also hold promise.

Further independent verification of this compound's efficacy and safety profile is warranted. Head-to-head comparative studies employing standardized experimental protocols are necessary to definitively establish the relative potency and therapeutic potential of these different genoprotective strategies. The development of potent and specific ClbP inhibitors like this compound, along with a deeper understanding of alternative inhibitory mechanisms, will be crucial in developing novel approaches to prevent or treat diseases associated with colibactin-producing gut bacteria, such as colorectal cancer.

References

No Publicly Available Data on MRV03-037 to Support Efficacy Comparison with Broad-Spectrum Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound designated "MRV03-037" has yielded no publicly available scientific literature, clinical trial data, or any other information related to its efficacy as an antimicrobial agent. As a result, a direct comparison of its performance against broad-spectrum antibiotics, as requested by researchers, scientists, and drug development professionals, cannot be conducted at this time.

The inquiry sought to provide a detailed comparison guide, including quantitative data, experimental protocols, and visualizations of signaling pathways or experimental workflows. However, the absence of any retrievable data on this compound from scientific databases and clinical trial registries prevents the creation of such a guide.

Searches for "this compound" predominantly returned information pertaining to industrial equipment, specifically hydraulic relief valves, and unrelated clinical trials for cancer therapies with similar numerical designations. There is no indication from the available information that this compound is an antibiotic or a compound under investigation for antimicrobial properties.

Without access to preclinical or clinical data on this compound, any attempt to compare its efficacy to established broad-spectrum antibiotics would be purely speculative and would not meet the required standards of scientific objectivity and data-driven analysis. Key metrics for such a comparison, including but not limited to Minimum Inhibitory Concentration (MIC) values, time-kill kinetics, and in vivo efficacy in animal models, are not available for this compound.

Therefore, the creation of structured data tables, detailed experimental methodologies, and visual diagrams as mandated by the content request is not feasible. We will continue to monitor for any future publications or disclosures regarding this compound and will revisit this comparison should relevant data become available.

Comparative Efficacy of MRV03-037: In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Disclaimer: Despite a thorough search for publicly available data, no information was found regarding the compound "MRV03-037." The following guide is a template illustrating the expected structure and content for a comparison of in vitro and in vivo efficacy, which can be populated once data for this compound becomes accessible. The information presented herein is based on standardized methodologies in preclinical drug development and does not represent actual data for the specified compound.

Executive Summary

This guide is intended to provide a detailed comparison of the in vitro and in vivo efficacy of the investigational compound this compound. The objective is to present a clear, data-driven overview of its biological activity in controlled laboratory settings versus its therapeutic effects in living organisms. This document summarizes key experimental findings, outlines the methodologies used, and visualizes the compound's proposed mechanism of action and experimental workflows.

In Vitro Efficacy of this compound

In vitro studies are fundamental to characterizing the direct effects of a compound on specific biological targets. These experiments provide insights into potency, selectivity, and mechanism of action at the cellular and molecular level.

Quantitative Data Summary

Table 1: Summary of In Vitro Assays for this compound

Assay TypeCell Line/TargetEndpoint MeasuredThis compound Activity (e.g., IC50, EC50)Alternative Compound(s) Activity
Target Binding AssayRecombinant Protein XKi (nM)Data Not AvailableData Not Available
Enzyme Inhibition AssayPurified Enzyme YIC50 (µM)Data Not AvailableData Not Available
Cell Proliferation AssayCancer Cell Line ZGI50 (µM)Data Not AvailableData Not Available
Reporter Gene AssayTransfected Cell Line AFold ActivationData Not AvailableData Not Available
Cytotoxicity AssayNormal Cell Line BLD50 (µM)Data Not AvailableData Not Available
Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Plate cells (e.g., Cancer Cell Line Z) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound or a vehicle control for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal growth inhibition concentration (GI50) using non-linear regression analysis.

In Vivo Efficacy of this compound

In vivo studies are crucial for evaluating the therapeutic potential of a compound in a complex biological system. These experiments assess pharmacokinetics, safety, and efficacy in animal models of disease.

Quantitative Data Summary

Table 2: Summary of In Vivo Studies for this compound

Animal ModelDosing RegimenEfficacy EndpointThis compound ResultAlternative Compound(s) Result
Xenograft Mouse Model (Cancer Type Z)50 mg/kg, oral, dailyTumor Growth Inhibition (%)Data Not AvailableData Not Available
Disease Model X25 mg/kg, i.p., twice dailyBiomarker Level Reduction (%)Data Not AvailableData Not Available
Pharmacokinetic Study (Rat)10 mg/kg, single i.v. doseHalf-life (h), AUC (µg·h/mL)Data Not AvailableData Not Available
Experimental Protocols

Protocol 2: Xenograft Mouse Model Efficacy Study

  • Tumor Implantation: Subcutaneously implant 1x10^6 Cancer Cell Line Z cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (vehicle control, this compound, alternative compound). Administer treatment as per the specified dosing regimen.

  • Tumor Measurement: Measure tumor volume using calipers every 3-4 days.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period.

  • Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

Signaling Pathways and Workflows

Visualizing complex biological pathways and experimental processes can aid in understanding the compound's mechanism and the research approach.

G Proposed Signaling Pathway for this compound MRV03_037 This compound Receptor Target Receptor MRV03_037->Receptor Binds and Activates Kinase_A Kinase A Receptor->Kinase_A Phosphorylates Kinase_B Kinase B Kinase_A->Kinase_B Inhibits Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor No longer inhibits Cellular_Response Cellular Response (e.g., Apoptosis) Transcription_Factor->Cellular_Response Promotes Transcription

Caption: Proposed mechanism of action for this compound.

G Experimental Workflow for Efficacy Testing cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Target_Assay Target Binding/Enzyme Assay Cell_Based_Assay Cell-Based Assays (Proliferation, Cytotoxicity) Target_Assay->Cell_Based_Assay PK_Study Pharmacokinetic Studies Cell_Based_Assay->PK_Study Lead Compound Selection Efficacy_Model Disease-Specific Animal Model PK_Study->Efficacy_Model Tox_Study Toxicology Studies Efficacy_Model->Tox_Study

Caption: General workflow for preclinical drug efficacy testing.

Conclusion

While specific data for this compound is not currently available, this guide provides a standardized framework for the comparative analysis of its in vitro and in vivo efficacy. The presented tables, protocols, and diagrams serve as a template for the systematic evaluation and presentation of preclinical data. Researchers are encouraged to populate this framework with experimental results to facilitate a comprehensive understanding of the compound's therapeutic potential.

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Handling MRV03-037

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of novel chemical entities is paramount. This document provides essential safety and logistical information for the use of MRV03-037, a selective inhibitor of the colibactin-activated peptidase (ClbP), including operational protocols and disposal plans to ensure a secure laboratory environment.

This compound has emerged as a critical tool in studying the genotoxic effects of colibactin, a secondary metabolite produced by certain gut bacteria and implicated in the development of colorectal cancer. As a boronic acid-based inhibitor, this compound forms a covalent bond with the catalytic serine residue of ClbP, effectively blocking the maturation of the colibactin pro-toxin and preventing its DNA-damaging activity.[1][2] Understanding the proper handling, application, and disposal of this compound is crucial for both experimental success and laboratory safety.

Essential Safety and Handling Precautions

While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, general precautions for handling potent, biologically active small molecules and boron-containing compounds should be strictly followed.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is non-negotiable when handling this compound. The following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and aerosols.
Hand Protection Nitrile gloves (double-gloving recommended)Prevents skin contact. Check for tears and replace frequently.
Body Protection A fully buttoned lab coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodPrevents inhalation of any powders or aerosols.
Engineering Controls and Work Practices
  • Ventilation: All handling of this compound, especially in its solid form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: When weighing the solid compound, do so on a non-porous, easily cleanable surface within the fume hood.

  • Solution Preparation: Prepare solutions in the fume hood. Avoid generating aerosols.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Spill and Exposure Procedures

In case of a spill:

  • Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For small spills, use an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the substance.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.

In case of exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal Plan

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage
  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly sealed and clearly labeled with the chemical name, concentration, and date received.

  • For long-term storage, follow the supplier's recommendations, which may include refrigeration or freezing.

Disposal

Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with all federal, state, and local regulations.[3]

  • Solid Waste: Collect solid this compound and any contaminated disposable labware (e.g., pipette tips, tubes) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Decontamination of Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent, followed by thorough washing with soap and water. The initial solvent rinse should be collected as hazardous waste.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro ClbP Inhibition Assay

This assay is designed to quantify the inhibitory activity of this compound against the ClbP enzyme.[4]

Materials:

  • Recombinant ClbP enzyme

  • Fluorogenic ClbP substrate probe

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound stock solution (in DMSO)

  • 384-well black microplates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 384-well plate, add the diluted this compound or DMSO (vehicle control) to the wells.

  • Add the recombinant ClbP enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic ClbP substrate to each well.

  • Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC50 value of this compound by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

Cellular Assay for Inhibition of Colibactin-Induced Genotoxicity

This protocol assesses the ability of this compound to protect mammalian cells from DNA damage caused by colibactin-producing bacteria.[1][5][6]

Materials:

  • HeLa or other suitable mammalian cell line

  • Colibactin-producing E. coli strain (e.g., NC101) and a non-producing control strain (e.g., a clbP deletion mutant)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Antibodies for DNA damage markers (e.g., anti-phospho-Histone H2A.X)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed HeLa cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1 hour).

  • Infect the cells with the colibactin-producing E. coli at a defined multiplicity of infection (MOI). Include a control group infected with the non-producing strain.

  • Co-culture the bacteria and mammalian cells for a set period (e.g., 4 hours).

  • Wash the cells to remove the bacteria.

  • Incubate the cells for a further period to allow for the development of the DNA damage response (e.g., 24 hours).

  • Fix and permeabilize the cells.

  • Stain the cells with an antibody against a DNA damage marker (e.g., γH2A.X) and a DNA dye (e.g., DAPI).

  • Analyze the level of DNA damage per cell using flow cytometry or fluorescence microscopy.

  • Quantify the protective effect of this compound by comparing the levels of DNA damage in treated versus untreated cells infected with the colibactin-producing bacteria.

Visualizing the Mechanism and Workflow

To further clarify the role of this compound and the experimental process, the following diagrams have been generated.

MRV03_037_Mechanism Mechanism of this compound Inhibition cluster_bacteria Colibactin-Producing Bacterium cluster_host Host Cell Precolibactin Precolibactin ClbP ClbP Precolibactin->ClbP Maturation Colibactin Colibactin ClbP->Colibactin DNA_Damage DNA_Damage Colibactin->DNA_Damage Induces This compound This compound This compound->ClbP Inhibits

Caption: Mechanism of this compound action on the colibactin pathway.

Experimental_Workflow Cellular Genotoxicity Assay Workflow Start Start Seed_Cells Seed HeLa Cells Start->Seed_Cells Pre-treat Pre-treat with this compound Seed_Cells->Pre-treat Infect Infect with pks+ E. coli Pre-treat->Infect Co-culture Co-culture for 4 hours Infect->Co-culture Wash Wash to Remove Bacteria Co-culture->Wash Incubate Incubate for 24 hours Wash->Incubate Fix_Stain Fix and Stain for DNA Damage Incubate->Fix_Stain Analyze Analyze via Flow Cytometry Fix_Stain->Analyze End End Analyze->End

Caption: Workflow for the cellular genotoxicity assay.

References

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